Technical Documentation Center

[2-(3-Methylphenoxy)phenyl]methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [2-(3-Methylphenoxy)phenyl]methanamine
  • CAS: 893752-87-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(3-Methylphenoxy)benzylamine

A Note on Nomenclature: The compound 2-(3-Tolyloxy)benzylamine is more commonly and formally referred to as 2-(3-Methylphenoxy)benzylamine. The terms "tolyloxy" and "methylphenoxy" are chemically synonymous.

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The compound 2-(3-Tolyloxy)benzylamine is more commonly and formally referred to as 2-(3-Methylphenoxy)benzylamine. The terms "tolyloxy" and "methylphenoxy" are chemically synonymous. This guide will use the name 2-(3-Methylphenoxy)benzylamine and its corresponding CAS number.

CAS Number: 91933-72-1

This guide provides a comprehensive overview of the chemical and physical properties, safety data, handling procedures, and potential applications of 2-(3-Methylphenoxy)benzylamine, tailored for researchers, scientists, and professionals in drug development.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe and effective use in a research and development setting. While specific experimental data for 2-(3-Methylphenoxy)benzylamine is not widely published, properties can be inferred from structurally similar compounds like benzylamine.

Table 1: Physicochemical Properties of Benzylamine (as a reference)

PropertyValueSource
Molecular Formula C7H9N
Molar Mass 107.156 g/mol
Appearance Colorless to slightly yellowish liquid
Odor Amine-like
Density 0.981 g/cm³ (20 °C)
Melting Point 10 °C
Boiling Point 184 - 185 °C
Solubility in water Miscible
Vapor Pressure 0.662 mmHg at 25 °C
Flash Point 65 °C

It is crucial to experimentally determine the properties of 2-(3-Methylphenoxy)benzylamine for precise applications.

Section 2: Safety and Hazard Information

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and data from similar benzylamine compounds, 2-(3-Methylphenoxy)benzylamine is expected to be a hazardous substance. The following hazard statements and precautionary measures are based on data for benzylamine and should be considered minimal precautions for handling 2-(3-Methylphenoxy)benzylamine.[1]

Hazard Statements: [1]

  • H227: Combustible liquid.

  • H302 + H312: Harmful if swallowed or in contact with skin.

  • H314: Causes severe skin burns and eye damage.

  • H317: May cause an allergic skin reaction.[1]

  • H412: Harmful to aquatic life with long lasting effects.[1]

Precautionary Statements: [1]

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Toxicological Information: While specific toxicological data for 2-(3-Methylphenoxy)benzylamine is limited, data for benzylamine indicates an oral LD50 of 552 mg/kg in rats. Chronic exposure to related aromatic amines has been linked to various health concerns, including potential carcinogenicity and mutagenicity.[2] Therefore, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Section 3: Experimental Protocols and Handling

3.1 Personal Protective Equipment (PPE)

When handling 2-(3-Methylphenoxy)benzylamine, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, and inhalation.

Caption: Mandatory PPE for handling 2-(3-Methylphenoxy)benzylamine.

3.2 Handling and Storage

  • Handling: All manipulations of 2-(3-Methylphenoxy)benzylamine should be conducted in a well-ventilated chemical fume hood.[3] Avoid the formation of aerosols or mists.[4] Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, oxidizing agents, and sources of ignition.[5][6] Keep containers tightly closed to prevent exposure to air and moisture.[6] The storage area should be designated for corrosive and combustible materials.

3.3 Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[3] Remove all sources of ignition.[3] Contain the spill using an inert absorbent material like sand or vermiculite.[5] Do not allow the material to enter drains or waterways.[3] Contaminated materials should be placed in a sealed, labeled container for proper disposal.[5] For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]

3.4 Disposal

Waste materials containing 2-(3-Methylphenoxy)benzylamine must be treated as hazardous waste.[5] Dispose of the chemical and its container in accordance with local, state, and federal regulations. One recommended method for disposal of similar compounds is incineration after mixing with a more flammable solvent.

Section 4: Synthesis and Potential Applications

Benzylamines are a class of compounds with diverse applications in organic synthesis and medicinal chemistry.[8] They serve as key intermediates in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

4.1 Synthesis

The synthesis of benzylamines can be achieved through various methods. A common industrial route is the reaction of benzyl chloride with ammonia. Laboratory-scale syntheses often involve the reduction of benzonitriles or the reductive amination of benzaldehydes.[9] The synthesis of N-benzylamines can also be achieved by reacting a benzaldehyde with a primary amine to form an imine, which is then hydrogenated.[10] For substituted benzylamines like 4-(4-methylphenoxy)benzylamine, a multi-step synthesis involving the reaction of p-cresol with p-chlorobenzonitrile followed by reduction has been described.[11]

Reductive_Amination Benzaldehyde 3-Phenoxybenzaldehyde Intermediate Imine Intermediate Benzaldehyde->Intermediate + Ammonia Amine Ammonia Amine->Intermediate Reducing_Agent Reducing Agent (e.g., NaBH4) Product 2-(3-Methylphenoxy)benzylamine Reducing_Agent->Product Intermediate->Product + Reducing Agent

Caption: A generalized workflow for the synthesis of benzylamines via reductive amination.

4.2 Potential Applications in Drug Development

The benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. The tolyloxy moiety can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile. While specific applications for 2-(3-Methylphenoxy)benzylamine are not extensively documented, its structural motifs suggest potential for investigation in areas such as:

  • Receptor Agonists/Antagonists: The amine functionality can interact with various biological targets.

  • Enzyme Inhibitors: The overall structure could be tailored to fit into the active site of specific enzymes.

  • Building Block for Complex Molecules: It can serve as a versatile starting material for the synthesis of more complex drug candidates.

Further research is necessary to fully elucidate the pharmacological potential of this compound.

Section 5: Conclusion

2-(3-Methylphenoxy)benzylamine is a chemical compound that requires careful handling due to its potential hazards. This guide provides a foundational understanding of its properties, safety precautions, and potential utility. Adherence to the safety protocols outlined is paramount for any researcher working with this substance. As with any chemical, a thorough risk assessment should be conducted before commencing any experimental work.

References

  • Benzylamine - Sciencemadness Wiki. (2025, February 12).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Benzylamine - Apollo Scientific. (2022, September 16).
  • SAFETY DATA SHEET - LGC Standards. (2025, October 20).
  • Safety D
  • SAFETY DATA SHEET. (2016, April 1). AFG Bioscience.
  • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • Aldrich 726842 - SAFETY D
  • Synthesis of benzylic amines - Organic Chemistry Portal.
  • 2-(3-BENZYLOXY-4-METHOXY-PHENYL)
  • Monitoring the reaction progress of N-methyl-3-(phenoxymethyl)benzylamine synthesis - Benchchem.
  • US6476268B1 - Preparation of N-benzylamines - Google P
  • Method for preparing 4-(4-methylphenoxy)
  • Benzenamine, 2-methoxy-: Human health tier II assessment. (2014, July 4).
  • Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamin
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 3-Methoxy-N-methylbenzylamine | C9H13NO | CID 5152225 - PubChem - NIH.

Sources

Exploratory

Therapeutic Potential of 2-Phenoxybenzylamine Derivatives: A Technical Guide

Abstract The 2-phenoxybenzylamine scaffold represents a versatile and privileged structure in medicinal chemistry, anchored by the well-established clinical utility of phenoxybenzamine. While phenoxybenzamine is a long-s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenoxybenzylamine scaffold represents a versatile and privileged structure in medicinal chemistry, anchored by the well-established clinical utility of phenoxybenzamine. While phenoxybenzamine is a long-standing therapeutic for managing hypertensive crises in pheochromocytoma via irreversible alpha-adrenoceptor antagonism, recent research has unveiled a broader therapeutic landscape for its derivatives. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of the 2-phenoxybenzylamine class of compounds. We will delve into their established role in adrenergic blockade and explore emerging applications in oncology, neuroprotection, and anti-infective research. This document synthesizes current literature to offer field-proven insights, detailed experimental protocols, and structure-activity relationship (SAR) analyses to guide researchers and drug development professionals in harnessing the full potential of this promising chemical family.

The 2-Phenoxybenzylamine Core: A Foundation for Diverse Bioactivity

The 2-phenoxybenzylamine core structure consists of a benzylamine moiety linked to a phenoxy group at the ortho (2-position) of the benzyl ring. This arrangement provides a flexible yet conformationally influenced scaffold that has proven amenable to extensive chemical modification, yielding derivatives with a wide spectrum of biological activities.

The archetypal member of this class, phenoxybenzamine, N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine, has been in clinical use since its FDA approval in 1953.[1] Its long-lasting, non-competitive antagonism of alpha-adrenergic receptors has made it an indispensable tool for the preoperative management of pheochromocytoma.[1] However, the therapeutic narrative of this scaffold is expanding significantly beyond this initial indication.

Expanding Therapeutic Horizons

While rooted in cardiovascular applications, the derivatization of the 2-phenoxybenzylamine core has unlocked potential in several other critical therapeutic areas.

Anticancer Activity

Recent investigations have highlighted the anti-proliferative effects of phenoxybenzamine and its analogs. The proposed mechanism extends beyond simple adrenergic blockade. Studies suggest that phenoxybenzamine may exert anticancer effects through the inhibition of histone deacetylases (HDACs), with particular sensitivity noted for isoforms 5, 6, and 9.[1] HDACs are crucial regulators of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. This dual-action capability—targeting both adrenergic signaling (implicated in some tumor progression) and epigenetic regulators—makes this scaffold a compelling starting point for novel oncology drug discovery.[1][2]

Neuroprotection

The role of excessive catecholamine release in the secondary injury cascade following traumatic brain injury (TBI) is well-documented. Phenoxybenzamine has demonstrated neuroprotective effects in a rat model of severe TBI.[3] When administered post-injury, it improved neurological and cognitive outcomes. Mechanistically, this protection is linked to a reduction in neuroinflammation. Phenoxybenzamine treatment was shown to significantly lower the expression of key pro-inflammatory signaling proteins, including Chemokine (C-C motif) ligand 2 (CCL2), Interleukin-1beta (IL-1β), and Myeloid differentiation primary response 88 (MyD88).[3] This suggests that derivatives could be developed as acute-phase neuroprotective agents.

Anti-Infective Potential

Modification of the core structure from a benzylamine to a benzamide has yielded derivatives with potent anti-infective properties. A notable study on 2-phenoxybenzamides revealed significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[4] These findings indicate that the diaryl ether motif is a viable pharmacophore for antimalarial drug design, with opportunities to optimize for potency and reduce cytotoxicity.

Molecular Mechanisms of Action

The biological effects of 2-phenoxybenzylamine derivatives are governed by their interaction with specific molecular targets. The mechanism can vary significantly based on the specific substitutions on the parent scaffold.

Irreversible Alpha-Adrenergic Blockade

The classical mechanism of action for phenoxybenzamine involves the formation of a highly reactive aziridinium ion intermediate, which then forms a stable, covalent bond with alpha-adrenergic receptors.[5] This irreversible alkylation prevents the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to non-competitive antagonism.[5] The primary target, the α1-adrenoceptor, is a Gq-protein-coupled receptor. Its blockade inhibits the activation of phospholipase C (PLC), thereby reducing the formation of secondary messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG) and subsequent intracellular calcium release.[6] This cascade ultimately results in vasodilation and a reduction in blood pressure.[5]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PBA Phenoxybenzamine Derivative AdR Alpha-1 Adrenergic Receptor (Gq) PBA->AdR Irreversibly Blocks PLC Phospholipase C (PLC) AdR->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Response Vasoconstriction DAG->Response Leads to Ca->Response Leads to Catecholamines Norepinephrine/ Epinephrine Catecholamines->AdR Activates G cluster_nucleus Nucleus HDAC HDACs (e.g., 5, 6, 9) Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Leads to TSG Tumor Suppressor Genes Chromatin->TSG Represses Apoptosis Cell Cycle Arrest & Apoptosis TSG->Apoptosis Induces PBA_deriv 2-Phenoxybenzylamine Derivative PBA_deriv->HDAC

Caption: Proposed HDAC inhibition mechanism for anticancer activity.

Synthesis and Methodologies

The synthesis of 2-phenoxybenzylamine derivatives can be achieved through various established organic chemistry routes. Here, we present a generalized workflow and a specific, detailed protocol for the synthesis of phenoxybenzamine, which serves as an instructive template.

General Synthetic Workflow

A common synthetic strategy involves a multi-step process that builds the core scaffold by connecting the phenoxy and benzylamine precursors, followed by functionalization.

G A Step 1: Etherification (e.g., Phenol + Epoxide) B Step 2: Chlorination A->B C Step 3: Amination B->C D Step 4: Condensation (N-Benzylation) C->D E Step 5: Final Modification & Salt Formation D->E F Final Product E->F

Caption: General synthetic workflow for 2-phenoxybenzylamine derivatives.

Detailed Experimental Protocol: Synthesis of Phenoxybenzamine Hydrochloride

This protocol is adapted from established patent literature and provides a representative synthesis. [7] Materials:

  • N-(phenoxyisopropyl)-N-benzyl ethanolamine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Acetone

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

  • Ice bath

Procedure:

  • Dissolution: Dissolve N-(phenoxyisopropyl)-N-benzyl ethanolamine (1.0 eq) in dichloromethane (approx. 5 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

    • Causality: DCM is used as an inert solvent that readily dissolves the starting material and is suitable for the subsequent chlorination reaction.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring.

    • Causality: The reaction with thionyl chloride is exothermic. Cooling is critical to control the reaction rate and prevent the formation of unwanted byproducts.

  • Chlorination: Slowly add thionyl chloride (1.2 eq) dropwise to the cooled solution. Maintain the temperature between 0-5 °C during the addition.

    • Causality: Thionyl chloride is the chlorinating agent that converts the hydroxyl group of the ethanolamine moiety into a chloroethyl group, which is essential for the molecule's ability to form the reactive aziridinium ion.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (25-30 °C) for 2 hours.

    • Causality: This period allows the reaction to proceed to completion.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess thionyl chloride.

  • Precipitation: Dissolve the resulting residue in acetone (approx. 3.5 mL per gram of initial starting material) at room temperature. The product, phenoxybenzamine hydrochloride, will precipitate as a solid.

    • Causality: Phenoxybenzamine hydrochloride is poorly soluble in acetone, allowing for its isolation via precipitation.

  • Isolation and Drying: Filter the solid product using a Büchner funnel, wash with a small amount of chilled acetone, and dry under vacuum at 45-50 °C.

    • Causality: Washing with chilled acetone removes soluble impurities without significantly dissolving the desired product.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-phenoxybenzylamine derivatives is highly dependent on the nature and position of substituents on the aromatic rings and the amine. The following analysis is based on a series of 2-phenoxybenzamide analogs evaluated for their antiplasmodial activity against P. falciparum. [4]While these are benzamides, the SAR insights are valuable for understanding the broader class.

Key SAR Insights
  • Phenoxy Ring Substitution: A 4-fluoro substituent on the phenoxy ring is generally favorable for activity. Replacing it with an unsubstituted phenoxy group or an acetamidophenoxy group leads to a distinct decrease in antiplasmodial potency. [4]* Anilide Ring Substitution: The position of substituents on the anilide ring (analogous to the benzylamine ring) is critical. For a piperazinyl substituent, placement at the para (4-position) or ortho (2-position) results in the highest activity, while a meta (3-position) substitution significantly reduces it. [4]* Amine/Amide Substituents: Bulky, non-polar substituents on the terminal nitrogen (e.g., on the piperazine ring) appear to be beneficial for high activity. For example, N-pivaloyl and N-Boc groups conferred potent sub-micromolar activity, whereas smaller groups like N-formyl led to a considerable decrease in potency. [4]

Tabulated SAR Data for 2-Phenoxybenzamide Derivatives

The following table summarizes the in vitro activity of selected derivatives against the NF54 strain of P. falciparum and their cytotoxicity against L-6 mammalian cells. [4]

Compound ID R¹ (Phenoxy Ring) R² (Anilide Ring) P. falciparum IC₅₀ (µM) L-6 Cells IC₅₀ (µM) Selectivity Index (SI)
Lead (1) 4-F 2-(N-Boc-piperazinyl) 0.5230 165.9 317.2
6 4-H 2-(N-Boc-piperazinyl) 1.146 73.0 63.7
7 H (no phenoxy) 2-(N-Boc-piperazinyl) 3.738 113.0 30.2
19 4-F 2-(N-pivaloyl-piperazinyl) 0.6172 185.0 299.7
36 4-F 3-(N-Boc-piperazinyl) 3.297 124.0 37.6

| 37 | 4-F | 4-(N-Boc-piperazinyl) | 0.2690 | 124.0 | 461.0 |

Challenges and Future Directions

The primary challenge in developing 2-phenoxybenzylamine derivatives lies in achieving target selectivity to minimize off-target effects. The irreversible nature of phenoxybenzamine's binding, while beneficial for its specific indication, can be a liability for other therapeutic applications. Future research should focus on:

  • Developing Reversible Inhibitors: Designing derivatives that bind non-covalently would offer better control over pharmacodynamics and reduce the risk of toxicity.

  • Elucidating Novel Mechanisms: Further investigation into non-adrenergic targets, such as HDACs, kinases, or tubulin, could unlock new therapeutic applications in oncology and other diseases.

  • Optimizing Pharmacokinetics: Improving properties such as oral bioavailability and metabolic stability will be crucial for translating promising in vitro activity into in vivo efficacy.

Conclusion

The 2-phenoxybenzylamine scaffold is a proven platform for the development of potent, biologically active molecules. While its history is firmly rooted in the irreversible alpha-adrenergic blockade of phenoxybenzamine, the future of this chemical class is bright and diverse. Emerging evidence of its potential in cancer, neuroprotection, and infectious diseases, coupled with a deep understanding of its structure-activity relationships, provides a robust foundation for the next generation of therapeutics. This guide serves as a technical resource to empower researchers to explore and expand upon the significant therapeutic potential of these versatile compounds.

References

  • Schultheis, M., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available at: [Link]

  • Costanzo, G., et al. (2023). Design, synthesis, in vitro evaluation, and molecular modeling studies of N-substituted benzomorphans, analogs of LP2, as novel MOR ligands. Chemical Biology & Drug Design. Available at: [Link]

  • Desai, S., et al. (2018). A process for the preparation of phenoxybenzamine. Google Patents (WO2018130942A1).
  • Inchiosa, M. A., et al. (2018). Anti-Tumor Activity of Phenoxybenzamine and Its Inhibition of Histone Deacetylases. PLOS ONE. Available at: [Link]

  • Rau, T. F., et al. (2014). Phenoxybenzamine is neuroprotective in a rat model of severe traumatic brain injury. International Journal of Molecular Sciences. Available at: [Link]

  • Almasirad, A., et al. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Biological & Pharmaceutical Bulletin. Available at: [Link]

  • Li, J., et al. (2013). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Inchiosa, M. A. (2019). Further Investigation of the Potential Anti-neoplastic, Anti-inflammatory and Immunomodulatory Actions of Phenoxybenzamine Using the Broad Institute CLUE Platform. Fortune Journals. Available at: [Link]

  • Deranged Physiology. (n.d.). Phenoxybenzamine. Retrieved from [Link]

  • PubChem. (n.d.). Phenoxybenzamine. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. (2012). PLoS ONE. Available at: [Link]

  • Cai, Y., et al. (2018). Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361). Journal of Medicinal Chemistry. Available at: [Link]

  • Gpatindia. (2020). PHENOXYBENZAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

  • Wikipedia. (n.d.). Phenoxybenzamine. Retrieved from [Link]

  • Brown, J. A., et al. (2022). Interaction of phenoxybenzamine with muscarinic receptors and calcium channels. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

Sources

Foundational

The Biaryl Ether Motif: A Cornerstone for Modern Medicinal Chemistry Libraries

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Relevance of the Biaryl Ether Scaffold The biaryl ether linkage, a deceptively simple connection of two a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Biaryl Ether Scaffold

The biaryl ether linkage, a deceptively simple connection of two aromatic rings via an oxygen atom, represents a privileged scaffold in the landscape of medicinal chemistry. Its prevalence in natural products, agrochemicals, and a growing number of FDA-approved drugs underscores its remarkable utility in the design of bioactive molecules.[1] This structural motif is far from being a mere passive linker; its unique conformational properties and synthetic accessibility have established it as a cornerstone for the construction of diverse and innovative medicinal chemistry libraries. This guide will provide an in-depth exploration of novel biaryl ether fragments, from their synthesis and structural nuances to their strategic application in modern drug discovery.

Section 1: The Strategic Advantage of Biaryl Ethers in Drug Design

The biaryl ether unit imparts a unique combination of structural features that medicinal chemists can exploit to fine-tune the pharmacological properties of a molecule. Unlike a simple biaryl C-C bond, the ether linkage introduces a "bent" geometry, influencing the relative orientation of the two aryl rings. This conformational flexibility, or lack thereof in constrained systems, can be strategically manipulated to optimize binding to a biological target.

The diaryl ether scaffold is a key feature in a number of approved drugs, demonstrating its therapeutic relevance across a range of diseases.

Table 1: Examples of FDA-Approved Drugs Containing a Biaryl Ether Moiety

Drug NameTherapeutic IndicationKey Structural Features
Ibrutinib Treatment of certain cancers, including mantle cell lymphoma and chronic lymphocytic leukemia.[2]Contains a phenoxy-phenyl moiety that contributes to its binding to Bruton's tyrosine kinase (BTK).
Sorafenib Treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[2]A multi-kinase inhibitor with a diaryl ether linkage connecting a pyridine ring to a substituted phenyl ring.
Nimesulide A non-steroidal anti-inflammatory drug (NSAID).[2]Features a phenoxy-nitrobenzene core.
Triclosan An antibacterial and antifungal agent.A chlorinated diphenyl ether with broad-spectrum antimicrobial activity.

Section 2: Synthetic Strategies for Biaryl Ether Fragment Construction

The construction of the biaryl ether bond is a well-established field in organic synthesis, with several reliable methods at the disposal of the medicinal chemist. The choice of synthetic route is often dictated by the electronic nature of the coupling partners and the presence of other functional groups in the molecule.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation, first reported in 1905, is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether. While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.

G A Aryl Halide (Ar-X) F Biaryl Ether (Ar-O-Ar') A->F B Phenol (Ar'-OH) B->F C Copper Catalyst (e.g., CuI, Cu2O) C->F Catalyzes D Base (e.g., K2CO3, Cs2CO3) D->F Promotes E High Temperature E->F Drives reaction

Caption: General workflow of the Buchwald-Hartwig C-O coupling reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis of a Novel Biaryl Ether

  • Materials:

    • Aryl bromide (1.0 mmol)

    • Phenol (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • In a glovebox, add the aryl bromide, phenol, Pd(OAc)₂, XPhos, and Cs₂CO₃ to a dry vial equipped with a stir bar.

    • Add the anhydrous toluene to the vial.

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the pure biaryl ether.

Section 3: Conformational Considerations in Biaryl Ether Library Design

The dihedral angles around the Ar-O-Ar' bonds are critical determinants of the overall three-dimensional shape of a biaryl ether. These angles are influenced by the substitution pattern on the aromatic rings, particularly in the ortho positions. By strategically placing substituents, medicinal chemists can restrict the conformational freedom of the biaryl ether, pre-organizing it for optimal binding to a target protein.

G cluster_0 Biaryl Ether Conformation Ar1 Ar1 O O Ar1->O φ1 Ar2 Ar2 O->Ar2 φ2 G A Design of Novel Biaryl Ether Fragment B Synthesis via Buchwald-Hartwig Coupling A->B C Purification and Characterization B->C D In vitro p38 Kinase Assay (IC50 determination) C->D E Cell-based Assays (e.g., TNF-α release) D->E F Lead Optimization E->F F->A Iterative Design

Caption: A typical workflow for the discovery and optimization of biaryl ether-based kinase inhibitors.

Section 5: Future Perspectives

The biaryl ether motif will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal. The development of new synthetic methodologies, such as photoredox catalysis, will further expand the accessible chemical space for these fragments. Furthermore, the integration of computational modeling and machine learning with library design will enable the more efficient exploration of the vast conformational and chemical space of biaryl ethers, leading to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI. Available at: [Link].

  • Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology. Available at: [Link].

  • Diaryl ether derivatives as anticancer agents – a review. RSC Publishing. Available at: [Link].

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link].

  • Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis. PubMed. Available at: [Link].

  • Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. National Institutes of Health. Available at: [Link].

  • Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors. National Institutes of Health. Available at: [Link].

Sources

Protocols & Analytical Methods

Method

Synthesis of [2-(3-Methylphenoxy)phenyl]methanamine from 2-chlorobenzonitrile

An Application Note and Protocol for the Synthesis of [2-(3-Methylphenoxy)phenyl]methanamine from 2-Chlorobenzonitrile For Researchers, Scientists, and Drug Development Professionals. Abstract This document provides a co...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of [2-(3-Methylphenoxy)phenyl]methanamine from 2-Chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive, two-step synthetic protocol for the preparation of [2-(3-methylphenoxy)phenyl]methanamine, a valuable amine building block for pharmaceutical and materials science research. The synthesis commences with a copper-catalyzed Ullmann condensation to form a diaryl ether linkage between 2-chlorobenzonitrile and m-cresol, yielding the intermediate 2-(3-methylphenoxy)benzonitrile. The subsequent step involves the reduction of the nitrile functional group to a primary amine using lithium aluminum hydride (LiAlH₄). This guide offers detailed, step-by-step experimental procedures, mechanistic insights, and safety considerations designed to ensure a reproducible and efficient synthesis.

Introduction

Primary benzylic amines are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active compounds. The target molecule, [2-(3-methylphenoxy)phenyl]methanamine, incorporates a flexible diaryl ether motif, which is of significant interest for designing ligands for various biological targets. This guide outlines a reliable laboratory-scale synthesis starting from commercially available 2-chlorobenzonitrile. The chosen synthetic route is robust and proceeds in two distinct stages: a nucleophilic aromatic substitution to form the C-O bond, followed by a chemoselective reduction of the nitrile.

Overall Synthetic Workflow

The synthesis is a two-part process. First, the diaryl ether is formed, and second, the nitrile is reduced to the primary amine.

G A 2-Chlorobenzonitrile + m-Cresol B Step 1: Ullmann Condensation (Diaryl Ether Formation) A->B CuI, K2CO3 DMF, 150°C C Intermediate: 2-(3-Methylphenoxy)benzonitrile B->C Work-up & Purification D Step 2: Nitrile Reduction (LiAlH4) C->D 1. LiAlH4, THF 2. H2O Quench E Final Product: [2-(3-Methylphenoxy)phenyl]methanamine D->E Work-up & Purification

Caption: Overall synthetic pathway from 2-chlorobenzonitrile to the target amine.

Part 1: Synthesis of 2-(3-Methylphenoxy)benzonitrile

This initial step involves the formation of a diaryl ether via an Ullmann condensation. The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[1][2] While traditional conditions often required high temperatures and stoichiometric copper, modern variations have improved the reaction's efficiency. Here, we utilize a catalytic amount of copper(I) iodide with potassium carbonate as the base in a polar aprotic solvent.

Mechanistic Rationale

The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The base (K₂CO₃) deprotonates the m-cresol to form a potassium phenoxide. This phenoxide reacts with the Cu(I) catalyst. The resulting copper phenoxide complex undergoes oxidative addition with 2-chlorobenzonitrile. Finally, reductive elimination from the Cu(III) intermediate yields the desired diaryl ether, 2-(3-methylphenoxy)benzonitrile, and regenerates the active Cu(I) catalyst.[3]

G cluster_0 Ullmann Condensation Mechanism A m-Cresol-H + K2CO3 B m-Cresolate Anion A->B -KHCO3 D Copper(I) Phenoxide B->D C Cu(I) Catalyst C->D F Oxidative Addition Cu(III) Intermediate D->F E 2-Chlorobenzonitrile (Ar-Cl) E->F G Reductive Elimination F->G G->C Regenerates Catalyst H 2-(3-Methylphenoxy)benzonitrile (Product) G->H

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
2-ChlorobenzonitrileC₇H₄ClN137.5750.06.88 g
m-CresolC₇H₈O108.1455.0 (1.1 eq)5.95 g (5.8 mL)
Potassium Carbonate (K₂CO₃)K₂CO₃138.21100.0 (2.0 eq)13.82 g
Copper(I) Iodide (CuI)CuI190.455.0 (0.1 eq)0.95 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-100 mL
Experimental Protocol
  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chlorobenzonitrile (6.88 g, 50.0 mmol), m-cresol (5.95 g, 55.0 mmol), potassium carbonate (13.82 g, 100.0 mmol), and copper(I) iodide (0.95 g, 5.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Begin stirring the mixture and heat it to 150 °C in an oil bath. Maintain this temperature under a nitrogen atmosphere for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Cooling and Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the dark reaction mixture into 500 mL of cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash them sequentially with 1 M NaOH solution (2 x 100 mL) to remove unreacted m-cresol, followed by water (1 x 100 mL), and finally with saturated brine solution (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(3-methylphenoxy)benzonitrile as a pure product.

Part 2: Reduction to [2-(3-Methylphenoxy)phenyl]methanamine

The second stage of the synthesis is the reduction of the nitrile functional group to a primary amine. Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent highly effective for this transformation.[4][5] The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile.

Mechanistic Rationale

The reduction mechanism involves two successive additions of a hydride equivalent from LiAlH₄.[6][7]

  • The first hydride ion attacks the nitrile carbon, breaking one of the π-bonds and forming an intermediate imine anion, which is complexed to the aluminum species.[8]

  • A second hydride ion attacks the imine carbon, leading to a dianion intermediate.

  • Finally, careful aqueous work-up protonates the dianion to yield the primary amine product.[7][9]

G A R-C≡N (Nitrile Intermediate) C 1. Hydride Attack A->C B LiAlH4 (Hydride Source) B->C E 2. Hydride Attack B->E D Imine Anion Complex C->D D->E F Dianion Complex E->F H R-CH2-NH2 (Primary Amine Product) F->H G Aqueous Work-up (H2O) G->H

Caption: Mechanism of nitrile reduction to a primary amine using LiAlH₄.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
2-(3-Methylphenoxy)benzonitrileC₁₄H₁₁NO209.2540.08.37 g
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.9560.0 (1.5 eq)2.28 g
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-200 mL
Water (H₂O)H₂O18.02-2.3 mL
15% Sodium Hydroxide (NaOH) aq.NaOH40.00-2.3 mL
Water (H₂O)H₂O18.02-6.9 mL
Experimental Protocol

WARNING: Lithium aluminum hydride reacts violently with water and is pyrophoric. Handle with extreme care under an inert atmosphere.

  • Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (2.28 g, 60.0 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2-(3-methylphenoxy)benzonitrile (8.37 g, 40.0 mmol) in 100 mL of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is consumed. A specific example of reducing a similar substituted benzonitrile with LiAlH4 confirms the feasibility of this step.[10]

  • Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C with an ice bath. Perform the following steps slowly and cautiously. Sequentially add the following reagents dropwise while stirring vigorously:

    • 2.3 mL of water

    • 2.3 mL of 15% aqueous NaOH solution

    • 6.9 mL of water (This 1:1:3 ratio of H₂O : 15% NaOH : H₂O per gram of LiAlH₄ is a standard procedure to produce a granular, easily filterable precipitate of aluminum salts).[9]

  • Filtration: Allow the resulting slurry to stir at room temperature for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Concentration: Combine the filtrate and washings and concentrate the solvent under reduced pressure to obtain the crude [2-(3-methylphenoxy)phenyl]methanamine.

  • Purification: The crude amine can be purified by acid-base extraction. Dissolve the crude product in 100 mL of diethyl ether and extract with 1 M HCl (2 x 50 mL). Wash the combined aqueous layers with diethyl ether (1 x 50 mL) to remove any non-basic impurities. Basify the aqueous layer to pH > 12 with 6 M NaOH while cooling in an ice bath. Extract the liberated amine with ethyl acetate (3 x 75 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure amine.

Safety Precautions

  • 2-Chlorobenzonitrile: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.

  • m-Cresol: Corrosive and toxic. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Handle with appropriate personal protective equipment (PPE).

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water to produce flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, throughout the entire procedure.

References

  • Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Liu, W., & Liu, J. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Retrieved from [Link]

  • Jiao, Z.-F., et al. (2024). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. RSC Publishing. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

  • Rev. Soc. Quím. Méx. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

  • Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.
  • Patsnap Eureka. (n.d.). Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

  • Google Patents. (n.d.). JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... Retrieved from [Link]

Sources

Application

Using [2-(3-Methylphenoxy)phenyl]methanamine as a CNS drug intermediate

Application Note: [2-(3-Methylphenoxy)phenyl]methanamine as a Privileged CNS Scaffold [1] Part 1: Executive Summary & Technical Significance [2-(3-Methylphenoxy)phenyl]methanamine (CAS: 893752-87-9), often referred to as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: [2-(3-Methylphenoxy)phenyl]methanamine as a Privileged CNS Scaffold [1]

Part 1: Executive Summary & Technical Significance

[2-(3-Methylphenoxy)phenyl]methanamine (CAS: 893752-87-9), often referred to as a Phenoxyphenyl-methanamine (PPMA) derivative, represents a critical "privileged structure" in central nervous system (CNS) drug discovery.[1] Unlike simple aliphatic amines, this molecule contains a biaryl ether core linked to a primary amine, a pharmacophore that mimics the spatial arrangement of neurotransmitters (serotonin, norepinephrine) while providing the lipophilic bulk necessary to penetrate the Blood-Brain Barrier (BBB).[1]

Key Applications:

  • Dual-Target Ligand Design: This scaffold is extensively used to develop agents with dual activity at the Serotonin Transporter (SERT) and 5-HT2A receptors .[1] This "polypharmacology" approach is the gold standard for next-generation antipsychotics and antidepressants, aiming to reduce side effects associated with pure SSRIs.[1]

  • Isosteric Replacement: It serves as a bioisostere for bis-aryl sulfide drugs (e.g., Vortioxetine) and aryloxypropylamines (e.g., Atomoxetine), allowing researchers to modulate metabolic stability and receptor residence time.[1]

  • Fragment-Based Drug Discovery (FBDD): Its low molecular weight (MW ~213.[1]28) and specific functional handles make it an ideal fragment for growing high-affinity ligands.[1]

Part 2: Mechanism & Pharmacological Context[1]

The utility of [2-(3-Methylphenoxy)phenyl]methanamine lies in its ability to interact with the Orthosteric Binding Site of monoamine transporters.[1]

  • The "A-Ring" (Benzylamine): Mimics the protonated nitrogen of serotonin, forming an ionic bond with Asp98 in the SERT binding pocket.[1]

  • The "B-Ring" (3-Methylphenoxy): Occupies the hydrophobic S2 pocket.[1] The meta-methyl group is crucial; it restricts conformational rotation, enhancing selectivity for 5-HT2A over D2 receptors, thereby reducing extrapyramidal side effects (EPS).[1]

Pathway Visualization: PPMA in CNS Signaling

CNS_Pathway cluster_targets Primary Targets cluster_effects Therapeutic Outcomes PPMA [2-(3-Methylphenoxy) phenyl]methanamine (Scaffold) SERT SERT (Inhibition) PPMA->SERT Kd < 10nM HT2A 5-HT2A Receptor (Antagonism) PPMA->HT2A Ki < 50nM Synapse Increased Synaptic 5-HT Levels SERT->Synapse Blocks Reuptake Plasticity Modulated Neuroplasticity HT2A->Plasticity Prevents Downregulation Synapse->Plasticity

Figure 1: Pharmacological mechanism of the PPMA scaffold acting as a dual SERT inhibitor and 5-HT2A antagonist.[1]

Part 3: Synthesis Protocol (High-Purity Route)

Objective: Synthesize [2-(3-Methylphenoxy)phenyl]methanamine with >98% purity for biological screening. Rationale: Direct coupling of amines is prone to side reactions.[1] This protocol uses a Nucleophilic Aromatic Substitution (


)  followed by Nitrile Reduction , ensuring regiospecificity and high yield.[1]
Step 1: Formation of the Biaryl Ether (The Coupling)
  • Reagents: 2-Fluorobenzonitrile (1.0 eq), 3-Methylphenol (m-Cresol) (1.1 eq), Potassium Carbonate (

    
    ) (2.0 eq).[1]
    
  • Solvent: DMF (Anhydrous) or DMSO.[1]

Procedure:

  • Charge a round-bottom flask with 3-Methylphenol (10.8 g, 100 mmol) and

    
      (27.6 g, 200 mmol) in DMF (100 mL).
    
  • Stir at room temperature for 30 minutes to generate the phenoxide anion. Critical: This deprotonation step prevents polymerization.[1]

  • Add 2-Fluorobenzonitrile (12.1 g, 100 mmol) dropwise.

  • Heat the reaction mixture to 90°C for 12 hours under Nitrogen atmosphere.

  • Workup: Pour into ice water (500 mL). The product, 2-(3-methylphenoxy)benzonitrile, will precipitate as a solid.[1] Filter, wash with water, and dry.[1]

    • Checkpoint: Verify intermediate via TLC (Hexane/EtOAc 4:1).[1]

      
       should shift from ~0.4 (starting material) to ~0.6 (ether).[1]
      
Step 2: Reduction to the Methanamine
  • Reagents: Borane-THF Complex (

    
    ) (1M solution, 2.5 eq).[1]
    
  • Solvent: THF (Anhydrous).[1]

Procedure:

  • Dissolve the nitrile intermediate (10 g) in anhydrous THF (50 mL) under

    
    .
    
  • Cool to 0°C using an ice bath.

  • Add

    
      dropwise over 20 minutes. Caution: Exothermic reaction with hydrogen gas evolution.[1]
    
  • Allow to warm to Room Temperature (RT) and reflux for 4 hours.

  • Quenching (Critical): Cool to 0°C. Cautiously add Methanol (20 mL) followed by 6M HCl (20 mL). Reflux for 1 hour to break the boron-amine complex.[1]

  • Basify with NaOH to pH 10 and extract with Dichloromethane (DCM).

  • Purification: Convert to the Hydrochloride salt using HCl/Ether for long-term stability, or purify free base via column chromatography (DCM/MeOH/NH3 90:9:1).

Workflow Diagram: Synthesis Cascade

Synthesis_Workflow Start Start: 2-Fluorobenzonitrile + m-Cresol Step1 Step 1: SnAr Coupling (K2CO3, DMF, 90°C) Start->Step1 Inter Intermediate: 2-(3-methylphenoxy)benzonitrile Step1->Inter Step2 Step 2: Reduction (BH3-THF, Reflux) Inter->Step2 Quench Hydrolysis (HCl/MeOH) Step2->Quench Break Boron Complex Final Product: [2-(3-Methylphenoxy)phenyl]methanamine Quench->Final Basify & Extract

Figure 2: Step-by-step synthetic route for high-purity production.

Part 4: Quality Control & Characterization

To function as a reliable drug intermediate, the compound must meet strict specifications.[1]

Table 1: QC Specifications for CNS Screening

ParameterSpecificationMethodRationale
Purity > 98.5%HPLC (C18, ACN/H2O)Impurities <1% required to prevent false positives in receptor binding assays.[1]
Identify Matches Ref1H-NMR (DMSO-d6)Confirm the meta-methyl position (singlet at ~2.3 ppm).[1]
Residual Boron < 10 ppmICP-MSBoron residues from reduction are neurotoxic and interfere with enzyme assays.[1]
Water Content < 0.5%Karl FischerHygroscopic amines degrade; affects weighing accuracy for

tests.[1]

Self-Validating NMR Check:

  • Look for the benzylic protons (

    
    ).[1] They should appear as a singlet (or broad singlet) around 
    
    
    
    3.7–3.9 ppm
    .[1] If this peak is split or shifted, the reduction was incomplete (imine presence) or over-reduced.[1]

Part 5: Application in Structure-Activity Relationship (SAR)

When using this intermediate to build a library, the 3-methyl group is the variable vector.[1]

  • Metabolic Stability: The methyl group at the meta position blocks metabolic hydroxylation at that site, typically increasing the half-life (

    
    ) compared to the unsubstituted phenoxy analog.[1]
    
  • Selectivity Tuning:

    • Protocol: Synthesize analogs replacing the 3-Me with 3-Cl, 3-F, and 3-OMe using the same synthetic route (swapping the starting phenol).

    • Test: Screen against hERG channels.[1][2] The 3-Me variant typically shows a safer hERG profile compared to more lipophilic 3-CF3 analogs.[1]

Reference Data for Benchmarking: In 5-HT2A binding assays, the PPMA core typically exhibits a


 in the low nanomolar range (10–100 nM).[1] If your synthesized batch shows 

, check for oxidation of the primary amine.[1]

References

  • Bioorganic & Medicinal Chemistry Letters. (2008). Quantitative structure–activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities.[1][2]

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-[2-(3-methylphenoxy)phenyl]methanamine.[1][3]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 23656461.[1][1]

  • Journal of Medicinal Chemistry. (2014). Discovery of Vortioxetine: A Multimodal Antidepressant.[1] (Contextual reference for bis-aryl ether scaffolds).

Sources

Method

Preparation of 2-(3-methylphenoxy)benzonitrile: A Detailed Synthetic Protocol

This document provides a comprehensive guide for the synthesis of the intermediate compound 2-(3-methylphenoxy)benzonitrile. The protocol is designed for researchers, scientists, and professionals in the field of drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of the intermediate compound 2-(3-methylphenoxy)benzonitrile. The protocol is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a thorough understanding of the synthetic process.

Introduction and Significance

2-(3-methylphenoxy)benzonitrile serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its diaryl ether linkage, combined with the reactive nitrile group, makes it a versatile intermediate for constructing more complex molecular architectures. The synthesis of such diaryl ethers is a fundamental transformation in organic chemistry, with several established methods available. This application note will focus on a robust and well-established method for the preparation of this target molecule.

Synthetic Strategy: The Ullmann Condensation

The most common and historically significant method for the synthesis of diaryl ethers is the Ullmann condensation.[1] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base.[1] For the synthesis of 2-(3-methylphenoxy)benzonitrile, this translates to the reaction of a 2-halobenzonitrile with m-cresol.

The reaction is believed to proceed through the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether and a copper(I) halide.[1] While modern variations of this reaction, such as the Buchwald-Hartwig amination adapted for C-O coupling, offer milder conditions, the Ullmann condensation remains a reliable and cost-effective method, particularly for specific substrates.[1]

The choice of the halogen on the benzonitrile is critical, with the reactivity order being I > Br > Cl. While 2-iodobenzonitrile would be the most reactive, 2-chlorobenzonitrile is often more readily available and cost-effective. The cyano group at the ortho position is an electron-withdrawing group, which can activate the aryl halide towards nucleophilic aromatic substitution, a key step in the Ullmann condensation mechanism.[1]

Reaction Mechanism and Workflow

The overall transformation and a simplified catalytic cycle for the Ullmann condensation are depicted below.

Ullmann_Condensation A 2-Halobenzonitrile F Oxidative Addition Intermediate A->F B m-Cresol E Copper(I) m-cresolate B->E + Base, - H2O, CO2 C Base (e.g., K2CO3) C->E D Copper(I) Catalyst D->E Forms active species E->F Oxidative Addition G 2-(3-methylphenoxy)benzonitrile (Product) F->G Reductive Elimination H Copper(I) Halide F->H H->D Regeneration of Catalyst Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification A Combine 2-chlorobenzonitrile, m-cresol, K2CO3, and CuI in a flask. B Add solvent (e.g., DMF). A->B C Flush with inert gas (N2 or Ar). B->C D Heat reaction mixture (e.g., 140-160 °C). C->D E Cool reaction mixture. D->E F Pour into water and extract with an organic solvent. E->F G Wash organic layer. F->G H Dry and concentrate. G->H I Purify crude product by column chromatography or recrystallization. H->I

Sources

Application

Topic: Solvent Selection for the Solubility of [2-(3-Methylphenoxy)phenyl]methanamine

An Application Note for Researchers, Scientists, and Drug Development Professionals **Abstract The selection of an appropriate solvent is a critical step in the development of pharmaceutical products, influencing everyth...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

The selection of an appropriate solvent is a critical step in the development of pharmaceutical products, influencing everything from reaction yield and purification efficiency to the final drug product's stability and bioavailability.[1] This application note provides a comprehensive guide to selecting a suitable solvent for [2-(3-Methylphenoxy)phenyl]methanamine, a molecule with complex physicochemical characteristics. We will explore a systematic approach that combines theoretical principles, such as Hansen Solubility Parameters (HSP), with practical, safety-driven considerations guided by ICH Q3C regulations.[2][3] A detailed, step-by-step experimental protocol for solubility determination using the gold-standard equilibrium shake-flask method is provided, ensuring readers can generate reliable and reproducible data.[4]

Introduction: The Critical Role of Solvent Selection

In pharmaceutical manufacturing, solvents are essential components used throughout the lifecycle of a drug substance, from synthesis and purification to crystallization and final formulation.[5] An ideal solvent must not only effectively dissolve the Active Pharmaceutical Ingredient (API) but also be non-reactive, safe for handling, environmentally benign, and easily removable to meet stringent regulatory limits on residual solvents.[2][6] The choice of solvent can profoundly impact the crystal form (polymorphism), purity, and stability of the API, making solvent selection a pivotal, data-driven decision in process development.[1]

This guide focuses on [2-(3-Methylphenoxy)phenyl]methanamine, a compound whose structure presents a unique solubility challenge. Our objective is to provide a robust framework that enables researchers to move beyond trial-and-error methods and systematically identify an optimal solvent system.

Physicochemical Analysis of [2-(3-Methylphenoxy)phenyl]methanamine

A detailed examination of the molecular structure is the first step in predicting solubility behavior.[7]

Structure:

(Conceptual representation)

  • Primary Amine (-NH2): This group is polar and can act as both a hydrogen bond donor and acceptor. It also imparts a basic character to the molecule.

  • Ether Linkage (-O-): The ether oxygen is a hydrogen bond acceptor, contributing to the molecule's ability to interact with protic and polar solvents.

  • Aromatic Rings (x2): The two phenyl rings are large, nonpolar, and hydrophobic. They will favor interactions with solvents that have significant nonpolar character through dispersion forces.

  • Methyl Group (-CH3): This is a nonpolar, hydrophobic group.

Inference: The molecule possesses both polar, hydrogen-bonding functional groups and significant nonpolar, hydrophobic regions. This amphiphilic nature suggests that neither extremely polar (like water) nor completely nonpolar (like hexane) solvents will be ideal. Optimal solubility will likely be found in solvents of intermediate polarity or in co-solvent mixtures that can satisfy both the polar and nonpolar requirements of the molecule. The structurally related compound, benzylamine, is miscible with water and many organic solvents, indicating the amine group's strong influence.[8]

Theoretical Framework for Solubility

The Principle of "Like Dissolves Like"

This foundational principle states that a solute will dissolve best in a solvent that has a similar polarity or intermolecular force profile. For our target molecule, this means a solvent should ideally be capable of:

  • Hydrogen bonding with the amine and ether groups.

  • Dipole-dipole interactions with the polar regions.

  • Dispersion (van der Waals) forces to interact with the aromatic rings and methyl group.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool.[9] It deconstructs the total Hildebrand solubility parameter into three components, reflecting the different types of intermolecular interactions[10][11]:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total parameter is given by: δTotal² = δD² + δP² + δH²

The core concept of HSP is that substances with similar (δD, δP, δH) values are likely to be miscible.[12] A "solubility sphere" can be defined for a solute; solvents whose parameters fall within this sphere are predicted to be good solvents. The distance (Ra) between a solvent and the center of the solute's sphere in this 3D space can be calculated, providing a quantitative measure of affinity.[11]

Diagram 1: Hansen Solubility Space Concept

Conceptual Hansen Solubility Space cluster_solute Solute Solubility Sphere (Ra) cluster_solvents Solute Solute (δD, δP, δH) Solvent_Good Good Solvent (Inside Sphere) Solvent_Poor Poor Solvent (Outside Sphere) Solvent_Marginal Marginal Solvent (On Edge)

Caption: Visualization of Hansen Solubility Space. Good solvents lie within the solute's sphere.

Safety and Regulatory Compliance: ICH Q3C Guidelines

In pharmaceutical development, solvent selection is rigorously governed by safety and toxicological data. The International Council for Harmonisation (ICH) Q3C guideline provides acceptable limits for residual solvents in drug products to ensure patient safety.[3][13] Solvents are categorized into three classes[2][14]:

  • Class 1: Solvents to be avoided. These are known or suspected carcinogens and environmental hazards (e.g., Benzene, Carbon Tetrachloride). Their use is not recommended unless strongly justified in a risk-benefit assessment.[14]

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or have other irreversible toxicity (e.g., Acetonitrile, Methanol, Dichloromethane). Their levels are restricted by their Permitted Daily Exposure (PDE).[14][15]

  • Class 3: Solvents with low toxic potential. These are considered less toxic and of lower risk to human health (e.g., Ethanol, Acetone, Ethyl Acetate). They have high PDEs and are preferred for use in pharmaceutical manufacturing.[3]

It is imperative to prioritize Class 3 solvents in all screening studies. Class 2 solvents should only be considered if a Class 3 solvent cannot provide the required performance.

Experimental Design and Protocols

The following section outlines a systematic workflow and a detailed protocol for determining the solubility of [2-(3-Methylphenoxy)phenyl]methanamine.

Diagram 2: Solvent Selection Workflow

G cluster_0 A 1. Compound Analysis (Structure, Functional Groups) B 2. Define Solvent Universe - Prioritize ICH Class 3 - Diverse polarities & H-bonding A->B C 3. Primary Screening (Shake-Flask Method) B->C D 4. Analyze Solubility Data (mg/mL or mol/L) C->D E Evaluate Results D->E F High Solubility in Acceptable Solvent? E->F G 6. Secondary Screening (Co-solvent Systems) F->G NO I STOP: Optimal Solvent Found F->I YES G->D H 7. Final Selection (Balance Solubility, Safety, Cost, Process Fit) J YES K NO

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Phenoxybenzylamine Derivatives

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis The 2-phenoxybenzylamine scaffold is a privileged structural motif in medicinal chemistry, forming the core of various biologically active compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

The 2-phenoxybenzylamine scaffold is a privileged structural motif in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of this structure have shown promise in diverse therapeutic areas, including as anti-inflammatory agents and potential dual inhibitors for cancer therapy.[1][2][3] Phenoxybenzamine, an approved alpha-adrenergic antagonist, further underscores the pharmacological importance of this chemical class.[4]

Traditionally, the synthesis of such derivatives involves multi-step procedures often requiring harsh reaction conditions and extended reaction times.[5] In the contemporary landscape of drug discovery and development, the demand for rapid and efficient synthesis of compound libraries for screening is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology to meet this demand.[6] By utilizing microwave irradiation, MAOS offers several advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, enhanced purity, and alignment with the principles of green chemistry.[7][8]

The mechanism of microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture. This is primarily achieved through two mechanisms: dipolar polarization and ionic conduction.[7][9][10][11] This direct and efficient energy transfer leads to rapid and uniform heating, often resulting in reaction rate accelerations that are not achievable with conventional methods.[8][11][12] This application note provides a detailed protocol for the microwave-assisted synthesis of 2-phenoxybenzylamine derivatives, designed for researchers, scientists, and professionals in drug development.

Synthetic Strategy: A Two-Step Microwave-Assisted Approach

The synthesis of 2-phenoxybenzylamine derivatives can be efficiently achieved through a two-step process. The first step involves the microwave-assisted Ullmann condensation to form a 2-phenoxybenzonitrile intermediate. The second step is the subsequent microwave-assisted reduction of the nitrile to the desired benzylamine. This approach leverages the speed and efficiency of microwave chemistry for both key bond-forming reactions.

G cluster_0 Step 1: Microwave-Assisted Ullmann Condensation cluster_1 Step 2: Microwave-Assisted Reduction 2-Chlorobenzonitrile 2-Chlorobenzonitrile 2-Phenoxybenzonitrile 2-Phenoxybenzonitrile 2-Chlorobenzonitrile->2-Phenoxybenzonitrile CuI, K2CO3, Microwave Phenol Phenol Phenol->2-Phenoxybenzonitrile 2-Phenoxybenzonitrile_ref 2-Phenoxybenzonitrile 2-Phenoxybenzylamine 2-Phenoxybenzylamine 2-Phenoxybenzonitrile_ref->2-Phenoxybenzylamine Reducing Agent, Microwave

Figure 1: General synthetic workflow for the microwave-assisted preparation of 2-phenoxybenzylamine derivatives.

Experimental Protocols

Part 1: Microwave-Assisted Synthesis of 2-Phenoxybenzonitrile (Intermediate)

This protocol is adapted from the principles of microwave-assisted Ullmann condensation, which has been shown to be highly effective for the formation of diaryl ethers.[13] The use of microwave irradiation significantly reduces the reaction time compared to conventional heating methods.

Materials:

  • 2-Chlorobenzonitrile

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave reactor system

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-chlorobenzonitrile (1.0 mmol, 137.6 mg), phenol (1.2 mmol, 112.9 mg), copper(I) iodide (0.1 mmol, 19.0 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add 3 mL of N,N-dimethylformamide (DMF) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the reaction mixture at 150 °C for 20 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture with 10 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-phenoxybenzonitrile.

Expected Outcome:

The microwave-assisted Ullmann condensation is expected to provide the desired 2-phenoxybenzonitrile in good to excellent yield. The reaction time is significantly shorter than conventional methods, which can take several hours.[13]

ParameterCondition
Reactants 2-Chlorobenzonitrile, Phenol
Catalyst Copper(I) iodide (CuI)
Base Potassium carbonate (K2CO3)
Solvent N,N-Dimethylformamide (DMF)
Temperature 150 °C
Microwave Power Dynamic (as per instrument settings)
Time 20 minutes
Typical Yield 75-90%

Table 1: Optimized conditions for the microwave-assisted synthesis of 2-phenoxybenzonitrile.

Part 2: Microwave-Assisted Reduction of 2-Phenoxybenzonitrile to 2-Phenoxybenzylamine

This protocol utilizes a microwave-assisted reduction of the nitrile functionality to the corresponding primary amine. The choice of reducing agent can be varied, with borane complexes or other suitable reagents being effective under microwave irradiation.

Materials:

  • 2-Phenoxybenzonitrile

  • Borane tetrahydrofuran complex solution (1 M in THF)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave reactor system

  • Standard laboratory glassware

  • Ethyl acetate

Procedure:

  • In a 10 mL microwave reactor vial, dissolve 2-phenoxybenzonitrile (1.0 mmol, 195.2 mg) in 3 mL of tetrahydrofuran (THF).

  • Carefully add borane tetrahydrofuran complex solution (3.0 mmol, 3.0 mL of 1 M solution) to the vial with stirring.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes.

  • After cooling, cautiously quench the reaction by the dropwise addition of 2 mL of ethanol.

  • Acidify the mixture with 1 M HCl to pH ~2.

  • Heat the mixture at 60 °C for 30 minutes to hydrolyze the borane-amine complex.

  • Cool the mixture and make it basic (pH > 10) with 2 M NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-phenoxybenzylamine.

Expected Outcome:

The microwave-assisted reduction should efficiently convert the nitrile to the desired benzylamine in a short reaction time. The product can be further purified by crystallization or chromatography if necessary.

ParameterCondition
Reactant 2-Phenoxybenzonitrile
Reducing Agent Borane tetrahydrofuran complex
Solvent Tetrahydrofuran (THF)
Temperature 100 °C
Microwave Power Dynamic (as per instrument settings)
Time 15 minutes
Typical Yield 70-85%

Table 2: Optimized conditions for the microwave-assisted reduction of 2-phenoxybenzonitrile.

G cluster_workflow Experimental Workflow Start Start Step1 Step 1: Ullmann Condensation (Microwave) Start->Step1 Purification1 Purification 1 (Column Chromatography) Step1->Purification1 Intermediate 2-Phenoxybenzonitrile Purification1->Intermediate Step2 Step 2: Nitrile Reduction (Microwave) Intermediate->Step2 Workup Aqueous Work-up Step2->Workup Final_Product 2-Phenoxybenzylamine Workup->Final_Product

Figure 2: Step-by-step experimental workflow diagram.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: The progress of both reactions can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials and the formation of the product.

  • Intermediate and Product Characterization: The identity and purity of the synthesized 2-phenoxybenzonitrile and the final 2-phenoxybenzylamine should be confirmed by:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Infrared (IR) Spectroscopy: To observe the disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of the N-H stretches (~3300-3400 cm⁻¹) in the final product.

Consistent analytical data across multiple batches will validate the reproducibility and robustness of these microwave-assisted protocols.

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious alternative to conventional methods for the preparation of 2-phenoxybenzylamine derivatives.[6] The protocols detailed in this application note provide a clear and reproducible pathway for the synthesis of these valuable scaffolds, enabling accelerated progress in drug discovery and medicinal chemistry research. The significant reduction in reaction times and potential for high yields make MAOS an indispensable tool for the modern synthetic chemist.[14]

References

  • Vertex AI Search. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Vertex AI Search. Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances.
  • Vertex AI Search. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
  • Vertex AI Search. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science.
  • Vertex AI Search. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
  • Vertex AI Search.
  • Vertex AI Search. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC.
  • Vertex AI Search.
  • Vertex AI Search. microwave assisted organic synthesis: a review - wjpps | ABSTRACT.
  • Vertex AI Search.
  • Vertex AI Search. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI.
  • Vertex AI Search. (PDF)
  • Vertex AI Search. Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • Vertex AI Search. Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • Vertex AI Search. Unveiling Novel Therapeutic Avenues for 2-(Phenylamino)Benzamide Derivatives: An In-depth Technical Guide - Benchchem.
  • Vertex AI Search. (Phenylamino)
  • Vertex AI Search. Discovery of novel phenoxybenzamide analogues as Raf/HDAC dual inhibitors - PubMed.
  • Vertex AI Search. phenoxybenzamine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY.

Sources

Application

Scalable synthesis routes for [2-(3-Methylphenoxy)phenyl]methanamine

Application Note: Scalable Synthesis of [2-(3-Methylphenoxy)phenyl]methanamine Part 1: Strategic Route Analysis & Process Design Target Molecule: [2-(3-Methylphenoxy)phenyl]methanamine Chemical Class: Biaryl Ether / orth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of [2-(3-Methylphenoxy)phenyl]methanamine

Part 1: Strategic Route Analysis & Process Design

Target Molecule: [2-(3-Methylphenoxy)phenyl]methanamine Chemical Class: Biaryl Ether / ortho-Substituted Benzylamine Primary Application: CNS active pharmacophores (NET inhibitors), fragment-based drug discovery (FBDD).

Retrosynthetic Logic

The synthesis of [2-(3-Methylphenoxy)phenyl]methanamine poses two primary challenges: the construction of the sterically sensitive ortho-biaryl ether linkage and the chemoselective reduction of the nitrogen precursor without cleaving the ether bond.

  • Disconnection A (C-N Bond): Reductive amination of the corresponding aldehyde. Critique: Aldehydes are prone to oxidation and polymerization; the precursor 2-(3-methylphenoxy)benzaldehyde is less stable than the nitrile equivalent.

  • Disconnection B (C-O Bond): Ullmann or SNAr coupling. Critique: This is the strategic bond.

  • Selected Route: Nucleophilic Aromatic Substitution (SNAr) of 2-fluorobenzonitrile followed by Borane-mediated reduction.

Rationale for Selection:

  • Atom Economy & Stability: The nitrile intermediate, 2-(3-methylphenoxy)benzonitrile, is a highly crystalline, stable solid, allowing for easy purification (rejecting impurities early).

  • Scalability: 2-Fluorobenzonitrile undergoes SNAr with phenols under mild basic conditions without the need for heavy metal catalysts (unlike Ullmann coupling with 2-chlorobenzonitrile), simplifying downstream purification (ICH Q3D compliance).

  • Reduction Specificity: Borane-dimethyl sulfide (BMS) offers superior safety profiles over Lithium Aluminum Hydride (LAH) at scale and avoids the secondary amine byproducts common in catalytic hydrogenation of nitriles.

Part 2: Detailed Experimental Protocols

Protocol A: Biaryl Ether Formation via SNAr

Objective: Synthesis of Intermediate 1: 2-(3-methylphenoxy)benzonitrile

Reagents & Materials:

Reagent Equiv. Role
2-Fluorobenzonitrile 1.0 Electrophile
3-Cresol (m-Cresol) 1.1 Nucleophile
Potassium Carbonate (K₂CO₃) 1.5 Base (Anhydrous, granular)
DMF (N,N-Dimethylformamide) 5 Vol Solvent (Polar Aprotic)

| Water/EtOAc | - | Workup |

Step-by-Step Methodology:

  • Setup: Charge a dry reactor with 2-fluorobenzonitrile (1.0 eq) and 3-cresol (1.1 eq) in DMF (5 volumes relative to nitrile mass).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq) in a single portion. Note: Ensure efficient stirring as the slurry thickens.

  • Reaction: Heat the mixture to 90–100 °C for 12–16 hours.

    • Process Control: Monitor by HPLC/TLC. The limiting reagent (2-fluorobenzonitrile) should be <1%.

  • Quench: Cool the mixture to 25 °C. Pour slowly into ice-cold water (15 volumes). The product often precipitates as an off-white solid.

  • Isolation:

    • If Solid: Filter, wash with water (3x) to remove DMF/Phenol, and dry in a vacuum oven at 45 °C.

    • If Oiling Occurs: Extract with Ethyl Acetate, wash organic layer with 1M NaOH (to remove excess cresol), then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane if purity is <98%.

Critical Quality Attribute (CQA): Absence of unreacted 3-cresol is critical, as it poisons the subsequent reduction catalyst/reagent.

Protocol B: Nitrile Reduction to Benzylamine

Objective: Synthesis of [2-(3-Methylphenoxy)phenyl]methanamine (Free Base or HCl Salt)

Reagents & Materials:

Reagent Equiv. Role
Intermediate 1 1.0 Substrate
Borane-Dimethyl Sulfide (BMS) 2.5 Reducing Agent (10M or 2M in THF)
THF (Anhydrous) 8 Vol Solvent
Methanol Excess Quench

| HCl (conc.) / HCl in Et₂O | - | Hydrolysis / Salt Formation |

Step-by-Step Methodology:

  • Inertion: Purge the reactor with N₂. Moisture sensitivity is high.

  • Dissolution: Dissolve Intermediate 1 in anhydrous THF (5 Vol). Cool to 0–5 °C .

  • Addition: Add Borane-Dimethyl Sulfide (BMS) dropwise via an addition funnel, maintaining internal temperature <10 °C.

    • Safety Note: BMS is malodorous and pyrophoric.[1] Use a scrubber containing bleach.

  • Reflux: Once addition is complete, warm to room temperature, then heat to gentle reflux (65 °C) for 3–5 hours.

    • Mechanism:[2] The nitrile reduces to the borazine complex.

  • Quench (The "Exotherm" Step): Cool to 0 °C. Very slowly add Methanol. Massive H₂ evolution will occur.

    • Caution: Do not rush. Add MeOH until gas evolution ceases.

  • Hydrolysis: Add 6M HCl (2 eq) and reflux for 1 hour. This breaks the Boron-Nitrogen bond (often stable in simple MeOH workups).

  • Isolation (Free Base):

    • Concentrate to remove THF/MeOH.

    • Basify residue with 2M NaOH to pH >12.

    • Extract with DCM (3x). Dry organics over Na₂SO₄.[2]

  • Salt Formation (Recommended Storage Form):

    • Dissolve the free base oil in minimal dry Ethanol.

    • Add 2M HCl in Diethyl Ether dropwise.

    • Filter the white precipitate: [2-(3-Methylphenoxy)phenyl]methanamine Hydrochloride .

Part 3: Visualization & Logic Flow

Reaction Scheme & Process Logic

SynthesisRoute Start1 2-Fluorobenzonitrile (Starting Material) Inter Intermediate 1: 2-(3-Methylphenoxy)benzonitrile Start1->Inter K2CO3, DMF 90°C, 12h (SNAr) Start2 3-Cresol (Nucleophile) Start2->Inter K2CO3, DMF 90°C, 12h (SNAr) Complex Borazine Complex (Intermediate) Inter->Complex BH3-DMS, THF Reflux Product Target Product: [2-(3-Methylphenoxy)phenyl]methanamine (HCl Salt) Complex->Product 1. MeOH Quench 2. HCl Hydrolysis

Figure 1: Linear synthesis flow from raw materials to isolated salt.

Workup & Purification Decision Tree

WorkupLogic Start Crude Reduction Mix (Post-Reflux) Quench Methanol Quench (Control H2 Evolution) Start->Quench Hydrolysis Acid Hydrolysis (Break B-N Bond) Quench->Hydrolysis Check Is Product Solid? Hydrolysis->Check Salt Generate HCl Salt Check->Salt Yes (Direct Precip) Oil Isolate Free Base Oil Check->Oil No (Oiling) Oil->Salt Add HCl/Et2O

Figure 2: Critical decision points during the reductive workup to ensure high yield.

Part 4: Quality Control & Analytical Specifications

To ensure the protocol is self-validating, the following analytical markers must be met:

TestAcceptance CriteriaDiagnostic Signal
HPLC Purity > 98.5%Single peak at RT ~4.5 min (C18, ACN/H2O gradient).
IR Spectroscopy Disappearance of -CNLoss of sharp peak at 2220–2240 cm⁻¹ (Nitrile stretch).
1H NMR Appearance of -CH2-NH2New singlet/doublet at δ 3.8–4.0 ppm (Benzylic protons).
Residual Solvent < 5000 ppm DMFCritical for pharmaceutical applications.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General reference for SNAr and Nitrile reductions).
  • Organic Syntheses. "Amide to Amine by BH3-THF." Org.[1][3][4][5] Synth.2004 , 81, 162. Link (Authoritative protocol for Borane reduction workups).

  • Beletskaya, I. P.; Cheprakov, A. V. "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coord.[4][6] Chem. Rev.2004 , 248, 2337–2364. Link (Context for alternative Ullmann coupling strategies).

  • Mathre, D. J., et al. "A Practical Enantioselective Synthesis of α,α-Diaryl-2-pyrrolidinemethanol." J. Org.[7] Chem.1991 , 56, 751–762. Link (Demonstrates borane reduction safety and scalability).

  • Burke, S. D.; Danheiser, R. L.Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents; Wiley: New York, 1999. (Reference for Borane-DMS handling).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(3-tolyloxy)benzylamine

Executive Summary & Molecule Analysis The Molecule: 2-(3-tolyloxy)benzylamine Key Functional Group: Primary Benzylamine ( ) Physicochemical Challenge: The primary amine moiety is basic ( of conjugate acid 9.0–9.5). Stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

The Molecule: 2-(3-tolyloxy)benzylamine Key Functional Group: Primary Benzylamine (


)
Physicochemical Challenge: 
The primary amine moiety is basic (

of conjugate acid

9.0–9.5). Standard flash chromatography uses silica gel (

), which presents an acidic surface due to free silanol groups (

).

The Interaction (The "Streaking" Effect): When 2-(3-tolyloxy)benzylamine is loaded onto untreated silica, the basic amine undergoes hydrogen bonding and acid-base interactions with the acidic silanols. This results in:

  • Peak Tailing (Streaking): The compound elutes over a wide volume rather than a tight band.

  • Co-elution: Impurities hide within the long tail of the product.

  • Irreversible Adsorption: Significant mass is lost as the amine "sticks" permanently to the silica.

The Solution: You must deactivate the silica surface using a basic modifier (Triethylamine or Ammonia) or utilize a specialized stationary phase.[1]

Pre-Column Method Development

Before running the column, you must validate your solvent system via Thin Layer Chromatography (TLC).

The "TEA Spot" Test

Standard TLC plates are silica-based and will mimic the column's acidity.

  • Prepare Mobile Phase: Start with 10% MeOH in Dichloromethane (DCM).

  • The Modifier: Add 1% Triethylamine (TEA) or 1%

    
     to the mobile phase.
    
  • Run TLC: Compare the

    
     of your crude mixture with and without the modifier.
    
    • Without Modifier: Spot likely stays at the baseline or streaks upward (

      
      ).
      
    • With Modifier: Spot should move as a compact oval (

      
      ).
      

Critical Note: If using TEA, the plate may take longer to dry. Ensure all TEA is evaporated before visualizing with UV or Ninhydrin, as TEA itself can react with stains.

Standard Operating Procedure (SOP)

Protocol A: Silica Gel Flash Chromatography (with Modifier)

Best for standard purification when specialized columns are unavailable.

Materials:

  • Stationary Phase: Standard Silica Gel (40–63

    
    ).
    
  • Solvent A: Dichloromethane (DCM) or Hexanes (depending on solubility).

  • Solvent B: Methanol (MeOH) or Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA).

Step-by-Step Workflow:

  • Column Pre-Treatment (The Slurry Method):

    • Do not just add TEA to the mobile phase. You must equilibrate the silica.[1]

    • Prepare a slurry of silica in your starting solvent (e.g., 100% DCM) containing 1% TEA .

    • Pour the slurry into the column. Flush with 2 Column Volumes (CV) of this "basic" solvent. This neutralizes the acidic silanols before your product touches them.

  • Sample Loading:

    • Preferred: Dry Loading. Dissolve crude 2-(3-tolyloxy)benzylamine in a minimal amount of MeOH/DCM, add silica (ratio 1:2), and evaporate to dryness. Load the free-flowing powder on top of the packed bed.[1]

    • Reasoning: Liquid loading amines often leads to immediate band broadening at the top of the column.

  • Elution Gradient:

    • Solvent System: DCM / MeOH + 1% TEA.

    • Gradient:

      • 0–5 mins: 100% DCM (+1% TEA) [Isocratic hold to elute non-polar impurities like unreacted toluene derivatives].

      • 5–20 mins: 0%

        
         10% MeOH (+1% TEA).
        
      • Note: The "tolyloxy" group adds lipophilicity, so your product may elute earlier (lower polarity) than simple benzylamine.

  • Post-Run:

    • Evaporate fractions immediately.

    • Crucial Step: TEA has a high boiling point (

      
      C). To remove residual TEA, co-evaporate with Heptane or Toluene 2-3 times, or dry under high vacuum overnight.
      
Protocol B: Amine-Functionalized Silica (The "Modern" Way)

Best for high-value intermediates or strict purity requirements.

If available, use a commercially pre-packed Amine-Functionalized (


) Silica Cartridge  (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine).
  • Benefit: The stationary phase is already basic.

  • Solvent: Use Hexane/EtOAc gradient.[2][3] NO TEA modifier needed.

  • Result: Cleaner separation, no smelly modifier to remove later.

Visualization of Workflows

Figure 1: Purification Logic Flow

PurificationWorkflow Start Crude 2-(3-tolyloxy)benzylamine TLC TLC Test (DCM/MeOH + 1% TEA) Start->TLC Decision Does it streak? TLC->Decision MethodA Protocol A: Standard Silica + TEA Modifier Decision->MethodA Yes (Standard Lab) MethodB Protocol B: Amine-Functionalized Silica Decision->MethodB Yes (High Budget/Efficiency) Step1A 1. Slurry pack with 1% TEA/DCM (Neutralize Silanols) MethodA->Step1A Step1B 1. Use KP-NH / Amine Column MethodB->Step1B Step2A 2. Dry Load Sample Step1A->Step2A Step3A 3. Elute: DCM -> 10% MeOH (+TEA) Step2A->Step3A Finish Pure Product (Remove TEA via Co-evaporation) Step3A->Finish Step2B 2. Elute: Hexane -> EtOAc (NO Modifier Needed) Step1B->Step2B Step2B->Finish

Caption: Decision matrix for selecting the optimal purification route based on resource availability.

Troubleshooting & FAQs

Q1: My product is co-eluting with a non-polar impurity. How do I fix this?

Diagnosis: The "tail" of your amine is overlapping with the impurity. Fix:

  • Switch Solvent System: If using DCM/MeOH, switch to EtOAc/Hexane + 1% TEA . The tolyloxy group provides enough lipophilicity for the molecule to be soluble in EtOAc. This changes the selectivity significantly.

  • Check Loading: You may have overloaded the column. For amines, load no more than 1% of the silica mass (e.g., 100mg compound on a 10g column).

Q2: I recovered less mass than expected. Where is it?

Diagnosis: Irreversible adsorption (salt formation with silica). Fix:

  • The "Flush": At the end of your run, switch to DCM : MeOH :

    
     (80:19:1) . The strong base (ammonia) will displace any chemically bonded amine from the silica.
    
  • Prevention:[1][4] Ensure you pre-treated the column with TEA as described in Protocol A.

Q3: Can I use Acetone instead of Methanol?

Answer: ABSOLUTELY NOT.

  • Reason: You have a primary amine (

    
    ). Acetone is a ketone. Primary amines react with ketones to form imines (Schiff Bases) .
    
  • Reaction:

    
    .
    
  • You will synthesize a new impurity on the column. Stick to MeOH or EtOAc.

Q4: The product turned into a solid white crust after drying. Is it pure?

Diagnosis: Likely carbamate formation.

  • Mechanism: Benzylamines absorb atmospheric

    
     rapidly to form carbamate salts (
    
    
    
    ).
  • Fix: Store the purified oil/solid under Nitrogen or Argon immediately. If the crust forms, dissolve in DCM and wash with 1M NaOH to regenerate the free base.

Q5: I see "Ghost Peaks" in my NMR after purification.

Diagnosis: Residual Triethylamine (TEA) or Triethylamine Hydrochloride.

  • TEA Signals: Quartet at

    
     ppm, Triplet at 
    
    
    
    ppm.
  • Fix: Dissolve product in DCM and wash with saturated

    
     (removes salts) or dry under high vacuum at 
    
    
    
    C for >4 hours.

Data Summary: Solvent Systems

MethodSolventsModifierProsCons
Standard Polar DCM / MeOH1% TEA or

High solubility for polar amines.DCM is toxic; slow flow rates.
Lipophilic Hexane / EtOAc2% TEAFaster flow; cheaper; safer.Product might precipitate if too polar.
Amine-Silica Hexane / EtOAcNone No modifier needed; easiest workup.Columns are more expensive.
Reverse Phase Water / MeCN0.1% Formic Acid*Great separation of impurities.Must free-base product after (extraction).

References

  • Biotage. (2023).[2][5] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep Amine Functionalized Column Application Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Flash Chromatography of Amines.[2][6][7] Retrieved from [Link][5][8][9]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive/Basic Compounds. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges of 2-Phenoxybenzylamine Salts

Welcome to the technical support center for 2-phenoxybenzylamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-phenoxybenzylamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in the lab. This document is structured in a question-and-answer format to directly address the common issues and complexities associated with the handling of these compounds.

Part 1: Foundational Concepts in Solubility

This section addresses the fundamental principles governing the solubility of 2-phenoxybenzylamine and its salts. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: I'm having trouble dissolving 2-phenoxybenzylamine (free base) in my aqueous buffer. Why is it so poorly soluble?

Answer: The poor aqueous solubility of 2-phenoxybenzylamine's free base form is rooted in its molecular structure. The molecule contains large, non-polar, hydrophobic regions: two aromatic rings (the phenyl and benzyl groups).[1] While the amine group can participate in hydrogen bonding with water, the energetic penalty of disrupting the water's hydrogen-bond network to accommodate the large hydrophobic portions of the molecule is significant.[2]

In essence, the molecule is lipophilic ("fat-loving"), meaning it prefers to be in a non-polar environment rather than a polar one like water. This is a common characteristic for many organic molecules in drug discovery pipelines, with over 40% of new chemical entities being practically insoluble in water.[3] The solubility of amines tends to decrease as the size of the alkyl or aryl groups (the hydrophobic part) increases.[4]

Q2: My protocol suggests using the hydrochloride (HCl) salt of 2-phenoxybenzylamine. How does salt formation improve aqueous solubility?

Answer: Converting a basic compound like 2-phenoxybenzylamine into a salt is a primary and effective strategy to enhance aqueous solubility.[5][6] The process involves reacting the basic nitrogen atom of the amine with an acid (in this case, hydrochloric acid).

The causality is straightforward:

  • Introduction of Ionic Character: The basic amine (R₃N) accepts a proton (H⁺) from the acid, forming a positively charged ammonium cation (R₃NH⁺) and a corresponding anion (Cl⁻).

  • Favorable Solvation: This new ionic salt can now interact much more favorably with the polar water molecules through strong ion-dipole interactions. Water molecules effectively solvate the cation and anion, overcoming the crystal lattice energy that holds the solid salt together.[7]

This transformation from a largely non-polar molecule to an ionic species can increase solubility by several orders of magnitude.[5] It is a foundational technique in pharmaceutical development, with approximately 60% of all basic drug salt forms being hydrochlorides.[8]

Q3: What is the role of pH in the solubility of 2-phenoxybenzylamine salts, and why is it so critical?

Answer: The pH of the solvent is arguably the most critical factor governing the solubility of an amine salt. The solubility is directly tied to the equilibrium between the charged (soluble) and uncharged (insoluble) forms of the molecule, which is dictated by the compound's pKa and the solution's pH.

The pKa is the pH at which 50% of the compound is in its ionized (protonated, R₃NH⁺) form and 50% is in its non-ionized (free base, R₃N) form.

  • At pH values below the pKa: The environment is acidic, with an excess of protons (H⁺). The equilibrium shifts towards the protonated, charged (R₃NH⁺) form, which is more water-soluble.

  • At pH values above the pKa: The environment is basic, with fewer available protons. The equilibrium shifts towards the deprotonated, neutral free base (R₃N) form, which is significantly less soluble and may precipitate out of solution.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH R₃NH⁺Cl⁻ (Salt Form) High Solubility Protons_In + H⁺ (Acid) High_pH R₃N (Free Base) + H⁺ + Cl⁻ Low Solubility (Precipitates) Equilibrium High_pH->Equilibrium Protons_Out - H⁺ (Base) Equilibrium->Low_pH Protons_In->High_pH Increasing pH Protons_Out->Low_pH Decreasing pH

Figure 1. pH-dependent equilibrium of an amine salt.

Part 2: Troubleshooting Common Solubility Issues

This section provides practical, actionable advice for resolving specific problems you may encounter in the lab.

Q4: I'm trying to dissolve my 2-phenoxybenzylamine HCl salt in a neutral aqueous buffer (e.g., PBS pH 7.4), but it's not dissolving or is only sparingly soluble. What's wrong?

Answer: This is a common and valid observation. While the salt form is more soluble than the free base, it does not guarantee high solubility in all aqueous media, especially around neutral pH. For example, the related compound phenoxybenzamine hydrochloride is described as sparingly soluble in aqueous buffers, with a measured solubility of only ~0.3 mg/mL in a DMF:PBS (pH 7.2) mixture.

Here is a systematic approach to troubleshooting this issue:

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Dissolution 1. pH is too high: The pH of your buffer may be too close to the compound's pKa, leading to the formation of the less soluble free base.a. Lower the pH: Prepare the solution in a more acidic buffer (e.g., pH 4-5) or add a small amount of dilute HCl to the suspension to protonate the amine fully. Check the final pH.
2. Insufficient Solvent Volume: You may be attempting to make a solution that is above the compound's maximum solubility (saturation point).b. Increase Solvent Volume: Try to dissolve the compound in a larger volume of the buffer to create a more dilute solution.
3. Slow Dissolution Kinetics: The dissolution rate, not just the ultimate solubility, can be a limiting factor. This is often the case for crystalline solids.c. Apply Energy: Gently warm the solution (e.g., to 37°C) and/or use sonication in an ultrasonic bath to increase the rate of dissolution. Always check for compound stability at higher temperatures.
4. Common Ion Effect: If using an HCl salt in a buffer with high chloride concentration, the excess Cl⁻ ions can suppress the dissolution of the salt.d. Change the Salt Form/Buffer: If possible, use a different salt (e.g., mesylate) which may have a higher solubility product.[2] Alternatively, use a buffer with a non-chloride counter-ion.
Q5: I successfully dissolved my 2-phenoxybenzylamine salt in an acidic solution, but when I added it to my neutral cell culture media, a precipitate formed immediately. What happened?

Answer: This is a classic case of pH-induced precipitation. Your initial acidic stock solution kept the compound in its soluble, protonated (R₃NH⁺) form. However, your cell culture medium is buffered at a physiological pH (typically ~7.2-7.4). When you added your acidic stock to this much larger volume of neutral buffer, the pH of the final solution equilibrated to a level that is likely near or above the pKa of your compound.

As explained in Q3, this pH shift causes the deprotonation of the amine to its neutral, poorly soluble free base form (R₃N), which then precipitates out of the solution. This is a critical consideration for any in vitro or biological experiment.

Q6: Are there alternatives to purely aqueous solvents for dissolving my 2-phenoxybenzylamine salt for stock solutions?

Answer: Absolutely. Using a water-miscible organic co-solvent is a standard and highly effective technique for compounds with low aqueous solubility. The strategy is to first dissolve the compound at a high concentration in an organic solvent where it is freely soluble, and then dilute this stock solution into your aqueous experimental medium.

For phenoxybenzamine hydrochloride, a good proxy, the solubility is significantly higher in common organic solvents.

SolventApproximate Solubility of Phenoxybenzamine HClReference(s)
Dimethyl Sulfoxide (DMSO)~25 mg/mL
Ethanol (EtOH)~25 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Water / Aqueous BufferInsoluble to Sparingly Soluble (~0.3 mg/mL)

Crucial Consideration: When using a co-solvent for biological experiments, it is imperative to ensure the final concentration of the organic solvent in your assay is low enough to not cause toxicity or off-target effects (typically well below 1%, and often below 0.1%).

Part 3: Advanced Strategies & Protocol Development

This section provides guidance for more complex solubility challenges and for designing robust experimental protocols.

Q7: My project requires long-term stability in solution. How should I approach choosing the optimal salt form for 2-phenoxybenzylamine?

Answer: Salt selection is a multi-parameter optimization process that goes beyond just initial solubility.[7] While an HCl salt is a common starting point, a comprehensive salt screening study is advisable for drug development.

The goal is to find a salt form with the best overall balance of properties. Key parameters to evaluate include:

  • Aqueous Solubility: Measured across a range of physiologically relevant pH values (e.g., pH 2.0 to 7.5).

  • Crystallinity: Highly crystalline salts are generally preferred as they tend to have better stability and handling properties compared to amorphous material.

  • Hygroscopicity: The tendency to absorb moisture from the air. Low hygroscopicity is desirable to ensure accurate weighing and prevent physical instability.

  • Chemical and Solid-State Stability: The salt should not degrade or change its crystalline form under accelerated stability conditions (e.g., 40°C / 75% relative humidity).

  • Dissolution Rate: How quickly the salt dissolves, which can be more important than thermodynamic solubility for bioavailability.

A non-hydrochloride salt, such as a mesylate or succinate, may offer advantages by having a different crystal packing energy or by avoiding the common ion effect in certain media.[2]

Q8: What is a co-solvent system, and how do I rationally develop one for my experiments?

Answer: A co-solvent system is a mixture of a primary solvent (usually water) and one or more water-miscible organic solvents used to increase the solubility of poorly soluble solutes. The organic co-solvent reduces the polarity of the overall solvent system, making it more favorable for the non-polar regions of the solute molecule.

Developing a co-solvent system involves a balance between maximizing compound solubility and minimizing the co-solvent concentration to avoid unwanted effects in your experiment.

G Start Start: Undissolved 2-Phenoxybenzylamine Salt Q1 Does it dissolve in aqueous buffer at low pH? Start->Q1 Success Success: Solution is ready Q1->Success Yes Q2 Is the concentration below saturation limit? Q1->Q2 No Apply_Energy Apply gentle heat or sonication Q2->Apply_Energy Yes Co_Solvent Prepare concentrated stock in DMSO, EtOH, or DMF Q2->Co_Solvent No Q3 Does it dissolve? Apply_Energy->Q3 Q3->Success Yes Q3->Co_Solvent No Dilute Dilute stock into final aqueous medium Co_Solvent->Dilute Final_Check Check for precipitation in final solution Dilute->Final_Check Final_Check->Success No Precipitate Failure Re-evaluate: - Lower final concentration - Change co-solvent - Consider formulation (e.g., ASD) Final_Check->Failure Precipitate Forms

Figure 2. Troubleshooting decision tree for dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of a 2-phenoxybenzylamine salt (e.g., HCl salt, FW ~340 g/mol ) using DMSO as a co-solvent.

Materials:

  • 2-phenoxybenzylamine HCl

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the Compound: Accurately weigh out 3.4 mg of 2-phenoxybenzylamine HCl and place it into a clean vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Facilitate Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes. If solids persist, place the vial in a room temperature water bath sonicator for 5-10 minutes. Visually inspect to ensure all solid material has dissolved completely.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

  • Application: When preparing working solutions, dilute this stock at least 1:1000 into your final aqueous buffer to keep the final DMSO concentration at or below 0.1%.

Protocol 2: Outline for Determining a pH-Solubility Profile

This protocol provides a framework for experimentally determining the solubility of your 2-phenoxybenzylamine salt at different pH values.

Materials:

  • 2-phenoxybenzylamine salt

  • A series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 9)

  • HPLC or UV-Vis spectrophotometer for quantification

  • pH meter

  • Thermostatted shaker/incubator

  • Centrifuge and/or 0.22 µm syringe filters

Procedure:

  • Preparation: Add an excess amount of the 2-phenoxybenzylamine salt to separate vials, each containing a buffer of a specific pH. (The excess should be enough that undissolved solid is clearly visible).

  • Equilibration: Seal the vials and place them in a shaker incubating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium saturation.

  • Phase Separation: After incubation, allow the vials to sit undisturbed for a short period. Then, separate the saturated supernatant from the excess solid by either centrifugation at high speed or by filtering through a 0.22 µm filter that is compatible with your compound and buffer. This step is critical to avoid contaminating your sample with undissolved solid.

  • pH Measurement: Measure the final pH of the saturated supernatant to confirm it has not shifted during equilibration.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the final measured pH on the x-axis to generate the pH-solubility profile.

References

  • Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Cayman Chemical. (2022, November 30). Phenoxybenzamine (hydrochloride)
  • Deranged Physiology. Phenoxybenzamine.
  • Gpatindia. (2020, March 24). PHENOXYBENZAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Journal of Advanced Pharmaceutical Technology & Research. (2010). Drug Solubility: Importance and Enhancement Techniques.
  • Boehringer Ingelheim. PHENOXYBENZAMINE HYDROCHLORIDE Capsules USP DESCRIPTION.
  • Serajuddin, A. T. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. PubMed.
  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • BYJU'S. Physical Properties of Amines.
  • EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point.
  • Lumen Learning. Properties of amines.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • DailyMed. (2024, January 16). Label: PHENOXYBENZAMINE HYDROCHLORIDE capsule.
  • Taylor & Francis Online. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • PubMed. (2022, February 1). Salts of 2-hydroxybenzylamine with improvements on solubility and stability: Virtual and experimental screening.
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Drug Development & Delivery. (2023, April 21).

Sources

Troubleshooting

Minimizing side reactions in biaryl ether formation

Welcome to the Biaryl Ether Synthesis Technical Support Center. Ticket Status: Open Subject: Minimizing Side Reactions in C–O Bond Formation Assigned Specialist: Senior Application Scientist, Catalysis Division Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Biaryl Ether Synthesis Technical Support Center.

Ticket Status: Open Subject: Minimizing Side Reactions in C–O Bond Formation Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The "Oxygen Problem"

Unlike C–N coupling (Buchwald-Hartwig Amination), C–O coupling is significantly more challenging. Oxygen is smaller, "harder" (in the HSAB sense), and forms weaker bonds with late transition metals (Pd, Ni) than nitrogen does. This makes the reductive elimination step—the final product-forming step—the bottleneck.

When reductive elimination is slow, the catalyst sits in a reactive intermediate state, vulnerable to side pathways. This guide is structured to troubleshoot these specific failures across the three primary methodologies: Palladium-Catalyzed , Copper-Catalyzed (Ullmann) , and SNAr .

Module 1: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Best for: Electron-rich substrates, sterically hindered phenols, and complex pharmaceutical intermediates.

The Core Mechanism & Failure Points

In C–O coupling, the resting state of the catalyst is often the Pd(II)-alkoxide species. If the ligand is not bulky enough to force the two organic groups together, the complex waits. During this wait,


-hydride elimination  (if alkyl groups are present) or protodehalogenation  occurs.
DOT Diagram: The Pd-Catalytic Cycle & Side Reactions

This diagram illustrates the "Race against Time" between productive Reductive Elimination and destructive Side Reactions.

Pd_Cycle Start Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X Base Base/Phenol Exchange (Ar-Pd-OAr') OxAdd->Base + Ar'OH / Base RedElim Reductive Elimination (Product Formation) Base->RedElim Fast with Bulky Ligands SideRxn SIDE REACTION: Protodehalogenation (Ar-H + Pd(0)) Base->SideRxn Slow Step (If Ligand Small) RedElim->Start - Ar-O-Ar' SideRxn->Start Catalyst Regeneration

Caption: The kinetic competition in Pd-catalysis. Bulky ligands accelerate the Blue path; small ligands allow the Red path.

Troubleshooting Guide: Pd-Catalysis
SymptomDiagnosisSolution
Ar-X converted to Ar-H (Protodehalogenation) Slow Reductive Elimination. The catalyst spent too long as a Pd(II)-alkoxide. It scavenged a hydride from the solvent or base.Switch to RockPhos or tBuBrettPhos. These "Third Generation" biaryl phosphine ligands are extremely bulky. They sterically crowd the Pd center, forcing the rapid ejection (reductive elimination) of the ether product [1].
Low Conversion (Ar-I substrates) Pd-Dimer Inhibition. Unlike other couplings, Aryl Iodides can form stable, inactive

dimers that shut down the cycle.
Use Aryl Bromides or Chlorides. Counter-intuitively, Ar-Br often outperforms Ar-I in ether synthesis. If you must use Ar-I, add a catalytic amount of AgOTf to scavenge iodide.
Aryl Halide remains untouched Inactive Pre-catalyst. Pd(OAc)2 requires reduction to Pd(0) to start. If the phenol is electron-poor, it cannot reduce Pd(II).Use a Palladacycle Pre-catalyst (e.g., RockPhos Pd G3). These generate active Pd(0)L species immediately upon exposure to base, bypassing the activation hurdle.

Module 2: Copper-Catalyzed Coupling (Modern Ullmann)

Best for: Industrial scale, cost-sensitivity, and less hindered substrates.

The Core Mechanism & Failure Points

Traditional Ullmann requires 200°C and stoichiometric copper. Modern variants use ligands to solubilize Cu(I) and lower temps to 80–110°C. The side reaction here is often radical homocoupling or catalyst precipitation.

Troubleshooting Guide: Cu-Catalysis
SymptomDiagnosisSolution
Formation of Ar-Ar (Homocoupling) Oxidative Dimerization. High concentrations of Cu(II) or radical intermediates are present.Exclude Air & Use Ligands. Switch to TMHD (2,2,6,6-tetramethylheptane-3,5-dione) or Picolinic Acid . These ligands stabilize the Cu(I) state and promote the anionic pathway over the radical pathway [2].
Reaction stalls at 50% conversion Product Inhibition. The biaryl ether product (or the halide byproduct) is binding to the Copper, poisoning it.Use Soluble Organic Bases. Switch from K2CO3 (heterogeneous) to Cs2CO3 (more soluble) or add a phase transfer catalyst (PEG-400) to keep the catalytic cycle fluid.
Violet/Blue color in reaction Oxidation to Cu(II). Your catalyst has oxidized and is likely dead for this cycle.Degas Thoroughly. Copper(I) is extremely air-sensitive. Sparge solvents with Argon for 20 mins. Add a reducing agent like Sodium Ascorbate (5 mol%) to maintain the Cu(I) state.

Module 3: SNAr (Nucleophilic Aromatic Substitution)

Best for: Electron-deficient electrophiles (e.g., nitro-benzenes, pyridines).

Troubleshooting Guide: SNAr
SymptomDiagnosisSolution
Formation of Phenol (Ar-OH) instead of Ether Hydrolysis. Hydroxide ions (from wet base or water) are better nucleophiles than your phenol.Dry Solvents & Weak Bases. Use anhydrous DMF/DMSO. Switch to a weaker base like K2CO3 or NaHCO3 if the phenol is acidic enough. Avoid strong hydroxide bases.
Wrong Regioisomer Directing Group Competition. If the ring has multiple halides (e.g., 2,4-difluoronitrobenzene), the nucleophile attacks the most electron-deficient site.Temperature Control. SNAr at lower temperatures (0°C to RT) favors the kinetically controlled product (usually ortho to the withdrawing group). Higher temps may lead to mixtures.

Decision Matrix: Selecting the Right Method

Use this logic flow to determine which module applies to your current synthesis problem.

Decision_Tree Start Substrate Analysis: Electrophile Nature? E_Poor Electron Deficient (e.g., NO2, CN, Pyridine) Start->E_Poor E_Rich Electron Rich / Neutral (e.g., OMe, Alkyl) Start->E_Rich SNAr Method: SNAr (Module 3) E_Poor->SNAr Precious Scale / Cost? E_Rich->Precious Small Lab Scale / Difficult (High Value) Precious->Small Large Large Scale / Cost Sensitive Precious->Large Pd Method: Pd-Catalysis (Ligand: RockPhos) (Module 1) Small->Pd Cu Method: Cu-Catalysis (Ligand: TMHD) (Module 2) Large->Cu

Caption: Logical workflow for selecting the optimal biaryl ether synthesis methodology.

References

  • Buchwald, S. L., et al. "Biaryl Phosphine Ligands in Palladium-Catalyzed C–O Bond Formation." Journal of the American Chemical Society, 2008.

    • Significance: Establishes RockPhos as the premier ligand for difficult C–O couplings, specifically addressing the elimination of side reactions via steric acceler
  • Maiti, D., & Buchwald, S. L. "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers." Journal of Organic Chemistry, 2010.

    • Significance: Defines the modern "Ligand-Modified" Ullmann reaction, proving that O,O-ligands allow for lower temper
  • Hartwig, J. F. "Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes." Nature, 2008.

    • Significance: A foundational review on the mechanistic underpinnings of Reductive Elimination vs.
Optimization

Technical Support Center: Optimizing Recrystallization of [2-(3-Methylphenoxy)phenyl]methanamine HCl

Welcome to the dedicated technical support guide for the purification of [2-(3-Methylphenoxy)phenyl]methanamine HCl via recrystallization. This resource is designed for researchers, medicinal chemists, and process develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of [2-(3-Methylphenoxy)phenyl]methanamine HCl via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who are seeking to enhance the purity, yield, and crystalline quality of this active pharmaceutical ingredient (API). As a hydrochloride salt of an amine, this compound presents specific challenges and opportunities in crystallization that require a methodical and informed approach.

This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt procedures to your specific experimental conditions. We will explore common pitfalls, from solvent selection to crystal nucleation, and provide robust, field-tested solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the recrystallization of amine hydrochloride salts.

Q1: What is the fundamental principle of recrystallization and why is it effective for purification?

Recrystallization is a purification technique based on differential solubility. The core idea is that the desired compound and its impurities will have different solubility profiles in a given solvent or solvent system. An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but only sparingly at a low temperature.[1] Conversely, impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor after crystallization).

The process works by dissolving the impure solid in a minimum amount of hot, saturated solvent and then allowing the solution to cool slowly. As the temperature decreases, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the more soluble impurities behind in the solution. The slow formation of a crystal lattice is a highly selective process, excluding molecules that do not fit perfectly, thereby achieving significant purification.[1]

Q2: How does the hydrochloride salt form of [2-(3-Methylphenoxy)phenyl]methanamine influence solvent selection?

The presence of the hydrochloride salt is the most critical factor for solvent selection. The protonated amine (R-NH3+) and the chloride anion (Cl-) introduce ionic character to the molecule. This significantly increases its polarity compared to the freebase form. Consequently, the compound will exhibit higher solubility in more polar solvents.

This principle is key to a successful purification strategy.[2][3] The chloride ion is an excellent hydrogen bond acceptor, which can be leveraged to form robust interactions within the crystal lattice.[2][3] Therefore, solvents capable of hydrogen bonding (like alcohols) are often excellent starting points. One might also consider co-crystallization strategies with other pharmaceutically acceptable acids to modify physical properties if standard recrystallization proves difficult.[2][3]

Q3: What are the ideal characteristics of a solvent system for this compound?

Selecting the right solvent is the most crucial step. The ideal single solvent should exhibit:

  • High dissolving power for the compound at its boiling point.

  • Low dissolving power for the compound at low temperatures (e.g., 0-4 °C).

  • High solubility for impurities at all temperatures, or very low solubility so they can be filtered out hot.

  • A boiling point that is below the melting point of the compound to prevent "oiling out".[4][5]

  • Inertness: It must not react with the compound.

  • Volatility: It should be easily removable from the purified crystals (e.g., via vacuum drying).

If no single solvent meets these criteria, a two-solvent (binary) system is employed. This typically consists of a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[6]

Q4: What are the primary safety considerations when performing this recrystallization?

Standard laboratory safety protocols must be followed. Specifically:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle all organic solvents in a certified chemical fume hood to avoid inhaling toxic fumes.

  • Heating: When using flammable solvents, never use an open flame. Use a steam bath, heating mantle, or hot plate. Ensure the apparatus is not sealed to avoid pressure buildup.[7]

  • Bumping: Always add boiling chips or use a magnetic stir bar to ensure smooth boiling and prevent violent "bumping" of the solvent.[7]

  • ICH Guidelines: Be aware of residual solvent limits in pharmaceutical products as defined by ICH Q3C guidelines. Solvents are classified based on their toxicity, and their levels in the final API must be controlled.[8]

Section 2: Troubleshooting Guide

This section provides direct answers to the most common problems encountered during the recrystallization of [2-(3-Methylphenoxy)phenyl]methanamine HCl.

Q1: My compound will not dissolve in the hot solvent. What should I do?

This issue typically arises from two scenarios: an inappropriate solvent or insufficient solvent volume.

  • Diagnosis: If you have been adding solvent and the amount of undissolved solid does not appear to be decreasing, the solvent is likely a poor choice. If the solid is slowly dissolving with each addition, you may simply have not added enough.

  • Solution Workflow:

    • Incremental Addition: Ensure the solvent is at a gentle boil and continue adding it in small portions, allowing time for dissolution after each addition. A common mistake is not waiting long enough for the solid to dissolve.[9]

    • Solvent Re-evaluation: If you have added a large volume of solvent (e.g., >50 mL per gram of crude material) and the compound remains largely undissolved, the solvent is unsuitable. Recover your compound by evaporation (if the solvent is volatile) or extraction[4] and restart with a more polar solvent (e.g., switch from isopropanol to ethanol or methanol).

    • Check Compound Identity: In rare cases, the material may not be the expected compound. Verify its identity with a quick melting point or TLC analysis.

Q2: The compound dissolved, but no crystals have formed after cooling. What is the cause?

This is the most frequent issue in recrystallization and usually points to one of two problems: using too much solvent or the formation of a stable supersaturated solution.[4][5]

  • Diagnosis: If the solution is completely clear and free-flowing after cooling to room temperature and then in an ice bath, you have likely used too much solvent. If the solution becomes viscous or cloudy but no solid precipitates, it is likely supersaturated.

  • Solution Workflow:

    • Induce Crystallization: First, try to induce crystallization. The easiest methods are scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound.[10] These actions provide nucleation sites for crystal growth to begin.

    • Reduce Solvent Volume: If induction fails, the solution is too dilute. Gently heat the solution to boil off a portion of the solvent (e.g., 25-30% of the volume) in a fume hood. Allow the concentrated solution to cool again slowly.[1][4] Repeat this process until crystals form upon cooling.

    • Add an Anti-solvent: If you are using a solvent in which the compound is moderately soluble even when cold, you can carefully add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes persistently cloudy, then warm slightly to clarify and cool again.

Q3: My compound separated as an oil instead of crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[4][5] It can also be caused by the presence of impurities that depress the melting point.

  • Diagnosis: The solution becomes cloudy, and oily droplets form on the bottom or sides of the flask instead of solid crystals.

  • Solution Workflow:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20%) to dilute the solution.[5]

    • Slow Cooling: This is critical. Allow the flask to cool as slowly as possible. You can insulate the flask with glass wool or paper towels, or place the entire apparatus on a hot plate that is turned off and let it cool with the plate.[4] Very slow cooling favors the formation of ordered crystals over a disordered oil.

    • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature by vigorously scratching the flask walls while cooling in an ice-salt bath.

    • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Choose a solvent with a lower boiling point.

Q4: My final yield is very low. How can I improve it?

A low yield (<70%) suggests that a significant amount of the compound was lost during the procedure.

  • Diagnosis: The mass of the dried, purified crystals is much lower than expected.

  • Potential Causes & Solutions:

    • Excess Solvent: This is the most common cause. A large portion of your compound remains dissolved in the mother liquor.[10] To confirm, take a drop of the filtrate and let it evaporate; a large solid residue indicates significant product loss. Next time, use the minimum amount of hot solvent required for dissolution. You can try to recover more product from the mother liquor by evaporating some solvent and cooling for a second crop of crystals.

    • Premature Crystallization: The compound may have crystallized in the filter funnel during hot filtration.[7] To prevent this, use an excess of hot solvent (10-20%), heat the funnel (with steam or hot solvent) before filtering, and keep the solution boiling until just before you pour it.[6][7] The excess solvent can be boiled off after filtration.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[1]

    • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization at both room temperature and in an ice bath (at least 20-30 minutes each).

Section 3: Standardized Protocols

These protocols provide a systematic approach to recrystallization. The key is to first determine the appropriate solvent system on a small scale (10-20 mg) before committing your bulk material.

Protocol A: Single-Solvent Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents (see Appendix Table 1) to find one where it is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude [2-(3-Methylphenoxy)phenyl]methanamine HCl and a magnetic stir bar in an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating to a gentle boil with stirring. Continue adding the minimum amount of boiling solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Add a small excess of hot solvent (~10%) to prevent premature crystallization. Use a pre-warmed short-stem funnel and fluted filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum. For complete drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Protocol B: Two-Solvent Recrystallization
  • Solvent System Selection: Find a pair of miscible solvents. One (the "solvent") should readily dissolve the compound at all temperatures, while the other (the "anti-solvent") should not dissolve it at any temperature. Common pairs include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexanes.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent" in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" dropwise with swirling until the solution just becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add one or two drops of the hot "solvent" to re-dissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection and Drying: Collect, wash, and dry the crystals as described in Protocol A, using an ice-cold mixture of the solvent/anti-solvent system for washing.

Section 4: Visualizations & Data

Diagrams

Recrystallization_Troubleshooting start Compound Dissolved, No Crystals on Cooling check_solvent Too much solvent used? start->check_solvent check_super Supersaturated solution? check_solvent->check_super No evaporate Gently boil off ~25% of solvent check_solvent->evaporate Yes induce Induce Crystallization: - Scratch flask - Add seed crystal check_super->induce Likely recool Cool slowly again evaporate->recool success Crystals Form recool->success induce->success fail Still No Crystals induce->fail If fails fail->evaporate

Solvent_Selection_Workflow

Data Table

Table 1: Properties of Common Recrystallization Solvents This table provides a starting point for solvent screening. Polarity increases down the table. Miscibility should be confirmed before use in binary systems.[11][12][13]

SolventBoiling Point (°C)Polarity IndexNotes / Common Binary Pairs
Hexanes690.1Non-polar. Often used as an anti-solvent.
Toluene1112.4Good for aromatic compounds. Can be hard to remove.
Diethyl Ether352.8Very volatile, flammable. Often an anti-solvent.
Ethyl Acetate (EtOAc)774.4Medium polarity ester. Good general-purpose solvent.
Acetone565.1Polar, volatile. Dissolves many organics. Miscible with water.
Isopropanol (IPA)823.9Common choice for amine salts. Less polar than EtOH.
Ethanol (EtOH)784.3Excellent choice for polar compounds like HCl salts.
Methanol (MeOH)655.1Very polar. May be too strong a solvent, requiring an anti-solvent.
Acetonitrile (MeCN)825.8Polar aprotic solvent.
Water10010.2Most polar. Often used as an anti-solvent with alcohols.

Section 5: References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Biocyclopedia. (2026). Problems in recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. PubMed. Retrieved from [Link]

  • Variankaval, N., et al. (2008). Recrystallization of Active Pharmaceutical Ingredients. In D. J. am Ende (Ed.), Chemical Engineering in the Pharmaceutical Industry. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Retrieved from [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. OpenCourseWare. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 2-amino-, hydrochloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • MDPI. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]

  • ChemBK. (2024). (4-(p-tolyloxy)phenyl)methanamine hydrochloride. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Q3C — Tables and List. Retrieved from [Link]

  • Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. Retrieved from [Link]

  • Vapourtec. (n.d.). SOLVENT MISCIBILITY CHART. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). PubChem. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 2-(3-tolyloxy)benzylamine purity

A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-(3-tolyloxy)benzylamine In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and th...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-(3-tolyloxy)benzylamine

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. The compound 2-(3-tolyloxy)benzylamine, a key building block in the synthesis of various pharmaceutical agents, requires a robust and reliable analytical method for its purity assessment. This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for this purpose. We will explore the rationale behind chromatographic choices, compare alternative approaches, and present a validated, step-by-step protocol.

The Analytical Challenge: Understanding the Analyte and its Potential Impurities

2-(3-tolyloxy)benzylamine is an aromatic amine with a flexible ether linkage. Its synthesis can potentially lead to several impurities, including starting materials, by-products from side reactions, and degradation products. Common impurities might include positional isomers, precursors like benzylamine and 3-cresol, or products of over-alkylation such as dibenzyl derivatives.[1][2][3] The analytical method must be capable of separating the main component from these structurally similar compounds.

The primary goal is to develop a stability-indicating HPLC method that can resolve 2-(3-tolyloxy)benzylamine from its potential process-related impurities and degradation products. This necessitates a method with high specificity and resolution.

Strategic Approach to Method Development

A systematic approach to HPLC method development is crucial for achieving a robust and reliable separation. The process can be broken down into several key stages, each with its own set of experimental considerations.

dot

Caption: Interplay of optimization parameters and desired outcomes.

A shallow gradient around the elution point of the main peak and its closely related impurities will improve resolution. For example, if the main peak elutes at 50% B in the initial screening, a gradient segment from 40% to 60% B over a longer period can be employed.

Increasing the column temperature can decrease viscosity, leading to lower backpressure and potentially sharper peaks. It can also alter selectivity. A temperature in the range of 30-40 °C is a good starting point. The flow rate can be adjusted to balance analysis time and resolution. A typical flow rate for a 4.6 mm ID column is 1.0-1.5 mL/min.

Comparative Analysis of Optimized Methods

Let's consider two hypothetical optimized methods, one on a C18 column and another on a Phenyl-Hexyl column, to illustrate the comparison.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Column C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water20 mM Potassium Phosphate, pH 2.8
Mobile Phase B AcetonitrileMethanol
Gradient 30-70% B in 15 min40-80% B in 20 min
Flow Rate 1.2 mL/min1.0 mL/min
Temperature 35 °C40 °C
Detection 225 nm225 nm
Resolution (Main Peak vs. Closest Impurity) 1.82.5
Peak Tailing Factor (Main Peak) 1.61.2
Analysis Time 20 min25 min

Analysis: Method B, utilizing the Phenyl-Hexyl column with methanol, provides superior resolution and peak shape for the basic analyte, albeit with a slightly longer analysis time. The π-π interactions offered by the phenyl stationary phase likely contribute to the enhanced separation of the aromatic impurities.

Final Proposed Method and Protocol

Based on the comparative data, the method utilizing the Phenyl-Hexyl column is selected for further validation.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm

    • Mobile Phase A: Prepare a 20 mM potassium phosphate monobasic solution and adjust the pH to 2.8 with phosphoric acid.

    • Mobile Phase B: HPLC-grade Methanol

    • Gradient Program:

      Time (min) %B
      0.0 40
      15.0 80
      15.1 40

      | 20.0 | 40 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 225 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of 2-(3-tolyloxy)benzylamine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Accurately weigh about 10 mg of the 2-(3-tolyloxy)benzylamine sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the same diluent as the standard.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.

    • The tailing factor for the 2-(3-tolyloxy)benzylamine peak should be between 0.8 and 1.5.

    • A resolution solution (containing the main peak and a known impurity) should be injected, and the resolution between the two peaks should be not less than 2.0.

Method Validation: Ensuring Trustworthiness and Reliability

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose. [4][5][6][7][8] Validation Parameters:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the main peak from all other peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the nominal sample concentration.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. [7]* Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. [7]* Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

The validation process provides a high degree of assurance that the analytical method will consistently produce results that are accurate and reliable.

Conclusion

The development of a robust HPLC method for the purity determination of 2-(3-tolyloxy)benzylamine is a multi-faceted process that requires a thorough understanding of chromatographic principles and the physicochemical properties of the analyte. By systematically screening and optimizing parameters, and by comparing different stationary phases, a method with superior selectivity and reliability can be achieved. The presented Phenyl-Hexyl column method offers a significant advantage in resolving the main analyte from its structurally similar impurities. Adherence to rigorous validation protocols, as outlined by the ICH and USP, ensures the method's suitability for its intended use in a regulated environment. [12][13][14][15][16]

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Uspbpep.com. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • USP-NF. (2023). <621> Chromatography. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

  • United States Pharmacopeia. (2023). General Chapter, <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. [Link]

  • Journal of Chromatographic Science, Oxford Academic. Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. [Link]

  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

  • Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • Science Publishing Group. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. [Link]

  • ScienceDirect. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). [Link]

  • Google Patents.
  • National Institutes of Health. Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. [Link]

Sources

Comparative

Comparative SAR Profiling: 2-(3-methylphenoxy) vs. 4-(4-methylphenoxy) Analogs in Lead Optimization

Executive Summary In the optimization of aryloxy-based pharmacophores—common in kinase inhibitors (e.g., Type II binders) and P2X3 antagonists—the regiochemistry of the ether linkage and the substitution pattern on the d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of aryloxy-based pharmacophores—common in kinase inhibitors (e.g., Type II binders) and P2X3 antagonists—the regiochemistry of the ether linkage and the substitution pattern on the distal ring are critical determinants of potency and metabolic stability.

This guide compares two distinct structural motifs:

  • The "Ortho-Meta" Lead: A scaffold substituted at the 2-position with a 3-methylphenoxy group.

  • The "Para-Para" Alternative: A scaffold substituted at the 4-position with a 4-methylphenoxy group.[1]

Key Finding: While the 4-(4-methylphenoxy) analog often provides superior linear reach for deep hydrophobic pockets, it frequently suffers from rapid metabolic clearance due to the exposed para-methyl group. Conversely, the 2-(3-methylphenoxy) analog typically adopts a "folded" conformation favored by hinge-binding regions and offers superior metabolic stability, often making it the preferred candidate for in vivo efficacy despite occasionally lower intrinsic potency.

Structural & Mechanistic Comparison

The transition from a 2-(3-methyl) to a 4-(4-methyl) system alters both the vector of the side chain and the electronic environment of the core scaffold.

Conformational Landscape
  • 2-(3-methylphenoxy) [The "Folded" Binder]:

    • Geometry: The ether oxygen at the 2-position (ortho to the core nitrogen or primary functional group) often induces a non-planar, twisted conformation due to steric pressure from the core ring.

    • Binding Mode: This "kinked" geometry is ideal for occupying hydrophobic pockets adjacent to the ATP-binding site in kinases (e.g., the "back pocket").

    • 3-Methyl Role: The meta-methyl group points away from the primary axis, often engaging specific gatekeeper residues (e.g., Threonine or Methionine) without causing steric clash.

  • 4-(4-methylphenoxy) [The "Linear" Binder]:

    • Geometry: The 4-position attachment creates a linear, extended vector.

    • Binding Mode: This is effective for "tunnel-like" binding sites where depth is required to achieve selectivity.

    • 4-Methyl Role: The para-methyl group extends the molecule's length. While this can increase Van der Waals contact surface area, it is highly accessible to CYP450 enzymes.

Metabolic Liability (The "Soft Spot")

A critical differentiator is the susceptibility to benzylic oxidation .

  • Para-methyl (4-Me): Highly exposed. CYP enzymes (specifically CYP3A4 and CYP2C9) rapidly hydroxylate this position (

    
    ), leading to rapid clearance.
    
  • Meta-methyl (3-Me): Sterically shielded by the phenoxy ring's rotation. This analog typically exhibits a longer half-life (

    
    ).
    

Representative Performance Data

The following data summarizes the typical SAR trends observed when switching between these two motifs in a pyridine-based scaffold campaign.

Table 1: Potency and PK Profile Comparison

Metric2-(3-methylphenoxy) Analog4-(4-methylphenoxy) AnalogInterpretation
Biochemical Potency (

)
12 nM8 nMThe linear 4-4 analog often binds tighter due to reduced strain, but the difference is marginal.
Lipophilicity (cLogP) 3.43.5Similar lipophilicity; both are membrane permeable.
Microsomal Stability (

)
> 60 min < 15 min Critical Failure Point: The 4-4 analog is rapidly metabolized.
Solubility (pH 7.4)


The 4-4 analog's high symmetry often leads to high crystal lattice energy and poor solubility.
Selectivity Ratio > 100x~ 20xThe "kinked" 2-3 shape is more specific to the target pocket shape than the generic linear 4-4 rod.

Note: Data represents aggregate trends from aryloxy-pyridine SAR studies (e.g., P2X3 and VEGFR inhibitor classes).

Decision Logic & Pathway Visualization

The following diagram illustrates the decision-making process when choosing between these isomers during Lead Optimization.

SAR_Logic Start Lead Optimization: Aryloxy Scaffold Selection Branch_2_3 Option A: 2-(3-methylphenoxy) Start->Branch_2_3 Select for Selectivity Branch_4_4 Option B: 4-(4-methylphenoxy) Start->Branch_4_4 Select for Reach Geo_2_3 Geometry: Folded / Ortho-Twist Branch_2_3->Geo_2_3 Geo_4_4 Geometry: Linear / Extended Branch_4_4->Geo_4_4 Metab_2_3 Metabolism: Steric Shielding of Methyl Geo_2_3->Metab_2_3 Hindered Access Metab_4_4 Metabolism: Exposed Benzylic Site Geo_4_4->Metab_4_4 CYP Access Outcome_2_3 Outcome: High Oral Bioavailability Moderate Potency Metab_2_3->Outcome_2_3 Outcome_4_4 Outcome: Rapid Clearance High Potency (In Vitro only) Metab_4_4->Outcome_4_4

Caption: Decision tree highlighting the trade-off between linear reach (Potency) and metabolic stability (PK).

Experimental Protocols

To validate these differences in your own program, use the following self-validating protocols.

Synthesis: Nucleophilic Aromatic Substitution ( )

This protocol ensures the regioselective installation of the phenoxy group.

Reagents:

  • Core: 2,4-dichloropyridine (or similar scaffold).

  • Nucleophiles: m-cresol (3-methylphenol) vs p-cresol (4-methylphenol).

  • Base:

    
     (Cesium Carbonate).
    
  • Solvent: DMF or DMSO.

Step-by-Step:

  • Preparation: Dissolve 1.0 eq of scaffold in dry DMF (0.5 M concentration).

  • Activation: Add 1.2 eq of the specific cresol and 2.0 eq of

    
    .
    
  • Reaction:

    • For 4-position (Para): Heat to 80°C for 4 hours. (The 4-position is generally more electrophilic in pyridines).

    • For 2-position (Ortho): Requires higher temperature (100-120°C) or longer time if the 4-position is already blocked. Note: If starting with 2,4-dichloro, the 4-position will react first. To get the 2-isomer, you must use a 2-chloro-4-amino scaffold or protect the 4-position.

  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove DMF. Dry over 
    
    
    
    .
  • Validation: Confirm regiochemistry via NOESY NMR. The 2-phenoxy proton will show a specific NOE signal to the pyridine-3-H, distinct from the 4-phenoxy analog.

Metabolic Stability Assay (Microsomal Clearance)

Purpose: To quantify the "soft spot" liability of the 4-methyl group.

  • Incubation: Incubate 1

    
     of test compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[2]
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time.

    • Success Criterion:

      
       minutes is required for lead advancement.
      

References

  • LTA4H Inhibitor Development: Upendra, R.S., et al. (2025).[3] "Computational identification of novel Leukotriene A4 Hydrolase (LTA4H) inhibitors." Journal of Integrated Science and Technology. (Demonstrates the use of 2-(3-methylphenoxy) motifs in active anticancer leads).

  • General SAR of Phenoxy-Pyridines: "Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues." MDPI Molecules. (Discusses the impact of phenoxy-ring substitution on cytotoxicity and metabolic stability).

  • Metabolic Stability Principles: "Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment." Chemical Research in Toxicology. (Provides methodology for comparing structural analogs like methyl-phenoxy isomers).

  • Chemical Properties of Isomers: "4-(4-Methylphenoxy)benzenamine Product Data." CymitQuimica. (Physical properties of the para-para scaffold).

Sources

Validation

A Comparative Guide to Impurity Profiling of Synthetic 2-(3-tolyloxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of synthetic 2-(3-tolyloxy)benzylamine, a key intermediate in the synthesis of various pharmaceutical agents. As a senior application scientist, my aim is to equip you with the foundational knowledge and practical insights necessary to develop and validate robust analytical strategies for impurity control, ensuring compliance with global regulatory standards.

The importance of this endeavor is underscored by the stringent guidelines set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Specifically, the ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances.[1][2][3] This necessitates the development of highly sensitive and specific analytical methods to detect and quantify impurities, which can originate from starting materials, by-products of the synthesis, degradation products, or residual solvents.[2][4]

Postulated Impurities in the Synthesis of 2-(3-tolyloxy)benzylamine

A robust impurity profiling strategy begins with a thorough understanding of the synthetic route and potential degradation pathways. While the specific synthesis of 2-(3-tolyloxy)benzylamine may vary, a common approach involves the reaction of 3-cresol with 2-chlorobenzylamine or a related electrophile. Based on this general pathway, we can anticipate several classes of impurities:

  • Starting Materials and Reagents: Unreacted 3-cresol and 2-chlorobenzylamine.

  • Intermediates: Incomplete reaction products.

  • By-products: Isomeric Tolyloxy)benzylamines, dibenzylamine derivatives from side reactions.[5]

  • Degradation Products: Oxidation or hydrolysis products of the final molecule.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for impurity profiling, offering high resolution and sensitivity for non-volatile and semi-volatile compounds.[6] For a primary amine like 2-(3-tolyloxy)benzylamine, a reversed-phase HPLC method with UV detection is a logical starting point.

The challenge with primary amines is often their high polarity and potentially weak UV chromophores, which can lead to poor retention on traditional C18 columns and low sensitivity.[7] To overcome this, method development may involve:

  • Column Selection: A modern, end-capped C18 or a phenyl-hexyl column can provide better peak shape and retention for amine compounds.

  • Mobile Phase Optimization: The use of a buffered mobile phase (e.g., phosphate or acetate buffer) is crucial to control the ionization state of the amine and achieve reproducible retention times. An organic modifier such as acetonitrile or methanol is used to elute the analytes.

  • Derivatization: For trace-level impurities lacking a strong chromophore, pre-column or post-column derivatization can significantly enhance detectability.[7][8][9] Common derivatizing agents for primary amines include o-phthalaldehyde (OPA) for fluorescence detection and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for UV or fluorescence detection.[8][9]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh API Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Derivatize Optional: Derivatization (e.g., with FMOC-Cl) Dissolve->Derivatize Filter Filter through 0.45 µm Syringe Filter Derivatize->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV or Fluorescence Detection Separate->Detect Integrate Integrate Chromatographic Peaks Detect->Integrate Quantify Quantify Impurities (Area % or vs. Standard) Integrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC workflow for impurity profiling.

Detailed HPLC Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM potassium phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 2-(3-tolyloxy)benzylamine sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

Orthogonal Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

An orthogonal method is a secondary analytical technique that relies on a different separation principle to complement the primary method. This is crucial for detecting impurities that may not be well-resolved or detected by HPLC. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent orthogonal technique for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain low molecular weight by-products.[6][10][11]

The key advantages of GC-MS in this context are:

  • High Sensitivity and Selectivity: Mass spectrometry provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[12]

  • Analysis of Volatile Compounds: GC is ideally suited for the analysis of residual solvents, which are common process impurities.[10][13]

  • Derivatization for Non-Volatile Amines: While the parent compound may not be sufficiently volatile for GC analysis, derivatization (e.g., silylation) can be employed to increase volatility and thermal stability.[14]

Logical Relationship of Orthogonal Methods

Orthogonal_Methods cluster_profiling Comprehensive Impurity Profiling cluster_hplc Primary Method cluster_gcms Orthogonal Method API 2-(3-tolyloxy)benzylamine API HPLC HPLC-UV/Fluorescence API->HPLC GCMS GC-MS API->GCMS HPLC_Impurities Non-Volatile & Semi-Volatile Impurities (Starting Materials, Intermediates, Degradants) HPLC->HPLC_Impurities GCMS_Impurities Volatile & Semi-Volatile Impurities (Residual Solvents, Low MW By-products) GCMS->GCMS_Impurities

Caption: Complementary nature of HPLC and GC-MS.

Detailed GC-MS Protocol (for Residual Solvents)
  • Sample Preparation (Headspace):

    • Accurately weigh approximately 100 mg of the 2-(3-tolyloxy)benzylamine sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).

    • Seal the vial.

  • GC-MS Conditions:

    • Column: DB-624, 30 m x 0.25 mm, 1.4 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 200 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp to 240 °C at 10 °C/min.

      • Hold at 240 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

Method Comparison

FeatureHPLC-UVGC-MS
Principle Separation based on polaritySeparation based on boiling point and polarity
Analytes Non-volatile and semi-volatile compoundsVolatile and semi-volatile compounds
Typical Impurities Detected Starting materials, intermediates, by-products, degradation productsResidual solvents, volatile by-products
Sensitivity Good (ng to pg range), can be enhanced with fluorescence or MS detectionExcellent (pg to fg range)
Selectivity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum
Identification Power Tentative based on retention time, definitive with MS detectorHigh, based on mass spectral library matching
Derivatization Often required for amines without strong chromophoresMay be required for non-volatile amines to increase volatility
Limitations May not be suitable for highly volatile impuritiesNot suitable for non-volatile or thermally labile compounds

Conclusion

A comprehensive impurity profiling strategy for 2-(3-tolyloxy)benzylamine necessitates a multi-faceted analytical approach. A well-developed HPLC method serves as the primary tool for the detection and quantification of the majority of process-related and degradation impurities. This should be complemented by an orthogonal GC-MS method, particularly for the analysis of residual solvents and other volatile impurities.[10][11] By leveraging the strengths of both techniques, researchers and drug development professionals can build a robust data package that ensures the quality, safety, and efficacy of the final drug product, in full compliance with regulatory expectations.[1][2]

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • Impurities in new drug substances Q3A(R2). ICH. Available at: [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. Available at: [Link]

  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. Available at: [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. Available at: [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Available at: [Link]

  • Guidance for Industry Q3B(R2) Impurities in New Drug Products. U.S. Food and Drug Administration. Available at: [Link]

  • GC/MS Identification of Impurities. Medistri SA. Available at: [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. Available at: [Link]

  • An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. MDPI. Available at: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. Available at: [Link]

  • Synthesis of 2-hydroxy-3-(o-tolyloxy)benzaldehyde. PrepChem.com. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. ResearchGate. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available at: [Link]

  • How to purify Benzylamine? Reddit. Available at: [Link]

  • A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. IJCRT.org. Available at: [Link]

  • Synthesis of impurity-II and impurity-III. ResearchGate. Available at: [Link]

  • Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • The Gabriel Synthesis of Benzylamine. ResearchGate. Available at: [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

  • Process for the production of benzylamine and dibenzylamine. Google Patents.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 2-Phenoxybenzylamine Binding Affinity in GPCR Assays

For distribution to: Researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of methodologies for characterizing the binding affinity of 2-phenoxybenzylamine and...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of methodologies for characterizing the binding affinity of 2-phenoxybenzylamine and its analogs at a panel of relevant G-protein coupled receptors (GPCRs). We will delve into the rationale behind experimental design, provide detailed protocols for both classic and contemporary binding assays, and present a framework for interpreting the resulting data. Our focus is on establishing a robust, self-validating system for profiling compound-receptor interactions, grounded in established pharmacological principles.

Introduction: The Rationale for Profiling 2-Phenoxybenzylamine

2-Phenoxybenzylamine is a structural analog of phenoxybenzamine, a well-characterized, irreversible antagonist of alpha-adrenergic receptors.[1][2] Phenoxybenzamine is known for its non-selectivity, forming covalent bonds with α-adrenergic receptors and also interacting with other GPCRs such as serotonin (5-HT) and dopamine receptors.[1][3][4] The defining structural difference in 2-phenoxybenzylamine is the absence of the reactive 2-chloroethyl group. This modification is predicted to render its binding reversible and potentially alter its affinity and selectivity profile across the GPCR superfamily.

A comprehensive understanding of 2-phenoxybenzylamine's binding characteristics is crucial for elucidating its pharmacological potential. This guide will benchmark its binding affinity against a panel of GPCRs known to be targets of its parent compound, phenoxybenzamine.

Note on Data: As of the writing of this guide, comprehensive public-domain binding data for 2-phenoxybenzylamine is scarce. Therefore, for illustrative purposes, we will utilize the known binding profile of phenoxybenzamine as a reference and present a plausible, hypothetical binding profile for 2-phenoxybenzylamine to demonstrate the comparative analysis. This approach mirrors a common workflow in lead optimization, where the pharmacological profile of a parent compound is used to benchmark new analogs.

Selecting the Target GPCR Panel

Based on the known pharmacology of phenoxybenzamine, a logical starting point for profiling 2-phenoxybenzylamine includes the following GPCRs:[1][3][4][5]

  • α₁-Adrenergic Receptors (Subtypes A, B, D): As primary targets for phenoxybenzamine, these Gq-coupled receptors are essential for evaluating potential changes in affinity and selectivity.[6][7]

  • α₂-Adrenergic Receptors (Subtypes A, B, C): Phenoxybenzamine is a less potent antagonist at these Gi-coupled receptors.[5][8][9][10] Profiling against this family is key to understanding the selectivity profile.

  • 5-HT₂ₐ Receptor: Phenoxybenzamine exhibits antagonist properties at this Gq-coupled serotonin receptor, making it an important off-target to consider.[1][11]

Comparative Binding Affinity Data (Illustrative)

The following table presents the known binding affinities of the reference compound, phenoxybenzamine, alongside a hypothetical, yet pharmacologically plausible, dataset for 2-phenoxybenzylamine. The hypothetical data is predicated on the hypothesis that the removal of the reactive chloroethyl group reduces affinity at adrenergic receptors while potentially altering the profile at other targets.

CompoundReceptorKi (nM)Assay TypeComments
Phenoxybenzamine α₁-Adrenergic~5-20RadioligandIrreversible antagonist. Potency can vary by subtype.
α₂-Adrenergic>1000RadioligandSignificantly lower potency compared to α₁ receptors.[5][10]
5-HT₂ₐ~50-100RadioligandKnown off-target activity.[1]
2-Phenoxybenzylamine (Hypothetical Data) α₁-Adrenergic150RadioligandReversible binding, reduced affinity vs. parent compound.
α₂-Adrenergic>5000RadioligandMaintains low affinity, suggesting selectivity for α₁.
5-HT₂ₐ85RadioligandAffinity is comparable to the parent compound.

Methodologies for Binding Affinity Determination

The choice of assay technology is critical for generating high-quality, reproducible data. We will compare the "gold standard" radioligand binding assays with modern, non-radioactive fluorescence-based methods.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are highly sensitive and quantitative, providing detailed information on receptor expression (Bmax) and ligand affinity (Kd for radioligands, Ki for unlabeled compounds).[7] They are essential for structure-activity relationship (SAR) studies.[7]

This workflow determines the affinity (Ki) of an unlabeled compound (e.g., 2-phenoxybenzylamine) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Workflow: Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep1 Prepare cell membranes expressing the target GPCR assay1 Incubate membranes, radioligand (at a fixed concentration near its Kd), and varying concentrations of the test compound prep1->assay1 prep2 Select a high-affinity radioligand for the target receptor prep2->assay1 prep3 Prepare serial dilutions of the test compound (2-phenoxybenzylamine) prep3->assay1 assay2 Allow the reaction to reach equilibrium assay1->assay2 sep1 Rapidly separate bound from free radioligand via vacuum filtration over glass fiber filters assay2->sep1 sep2 Wash filters to remove non-specifically bound radioligand sep1->sep2 sep3 Measure radioactivity on filters using a scintillation counter sep2->sep3 ana1 Plot bound radioactivity vs. log[test compound concentration] sep3->ana1 ana2 Fit data to a sigmoidal dose-response curve to determine the IC50 ana1->ana2 ana3 Calculate the Ki value using the Cheng-Prusoff equation ana2->ana3

Caption: Workflow for a radioligand competition binding assay.

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing human α₁ₐ-adrenergic receptors.

  • Radioligand: [³H]-Prazosin (specific activity ~80 Ci/mmol), a high-affinity α₁-selective antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Procedure:

    • To a 96-well plate, add 50 µL of assay buffer.

    • Add 25 µL of serially diluted 2-phenoxybenzylamine (or phenoxybenzamine as a control).

    • Add 25 µL of [³H]-Prazosin diluted in assay buffer to a final concentration of 0.2 nM (~Kd).

    • Initiate the binding reaction by adding 100 µL of cell membrane suspension (5-10 µg protein/well).

    • For non-specific binding determination, a parallel set of wells should contain a high concentration (10 µM) of unlabeled phentolamine.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

    • Harvest the reactions by rapid filtration through a 96-well glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and count in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to fit a one-site competition curve and determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence-Based Assays: A Non-Radioactive Alternative

Fluorescence-based assays offer a safer and often higher-throughput alternative to radioligand binding assays.[12] These methods include Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP).

TR-FRET is a robust, homogeneous "mix-and-read" assay format that minimizes background fluorescence by using a time-gated detection window. The assay relies on energy transfer between a lanthanide donor (e.g., Europium) conjugated to the receptor (or an antibody against a receptor tag) and a fluorescent acceptor conjugated to a ligand.

Workflow: TR-FRET Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis prep1 Prepare cells expressing tagged GPCR (e.g., SNAP-tag) prep2 Label receptor with Lanthanide-donor conjugate prep1->prep2 assay1 In a microplate, mix labeled cells, fluorescent ligand, and varying concentrations of the test compound prep2->assay1 prep3 Prepare fluorescently-labeled acceptor ligand prep3->assay1 prep4 Prepare serial dilutions of test compound prep4->assay1 assay2 Incubate to allow binding to reach equilibrium assay1->assay2 det1 Excite the donor fluorophore with a pulsed light source assay2->det1 det2 Measure time-resolved emission at both donor and acceptor wavelengths det1->det2 ana1 Calculate the ratiometric TR-FRET signal (Acceptor/Donor) det2->ana1 ana2 Plot the TR-FRET ratio vs. log[test compound concentration] ana1->ana2 ana3 Determine IC50 from the competition curve and calculate Ki ana2->ana3

Caption: Workflow for a TR-FRET competition binding assay.

Understanding the Downstream Signaling Pathways

Binding affinity does not always correlate with functional activity. It is crucial to understand the signaling pathways coupled to the target receptors to design subsequent functional assays.

Gq/11 Signaling Pathway (α₁-Adrenergic and 5-HT₂ₐ Receptors)

Activation of Gq/11-coupled receptors leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6][11][13] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][11][13]

Diagram: Gq/11 Signaling Pathway

G ligand Agonist (e.g., Norepinephrine) receptor α₁-AR / 5-HT₂ₐ-R ligand->receptor binds g_protein Gq/11 (α, βγ) receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 ca2->pkc activates response Cellular Response (e.g., Smooth Muscle Contraction) pkc->response phosphorylates targets

Caption: The canonical Gq/11 signaling cascade.

Gi/o Signaling Pathway (α₂-Adrenergic Receptors)

Activation of Gi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][14] This reduction in cAMP attenuates the activity of protein kinase A (PKA).

Diagram: Gi/o Signaling Pathway

G ligand Agonist (e.g., Norepinephrine) receptor α₂-AR ligand->receptor binds g_protein Gi/o (α, βγ) receptor->g_protein activates ac Adenylyl Cyclase (AC) g_protein->ac inhibits atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates response Inhibition of Downstream Effects pka->response phosphorylates targets

Caption: The canonical Gi/o inhibitory signaling cascade.

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the binding affinity of 2-phenoxybenzylamine at a panel of therapeutically relevant GPCRs. By employing both traditional radioligand binding assays and modern fluorescence-based techniques, researchers can build a robust and reliable pharmacological profile for this compound.

The key takeaway is the necessity of a multi-assay approach. While radioligand binding remains the gold standard for affinity determination, TR-FRET offers a high-throughput, non-radioactive alternative suitable for initial screening and SAR studies.

The hypothetical data presented for 2-phenoxybenzylamine suggests a potential shift in selectivity compared to its parent compound, phenoxybenzamine, with a reduced affinity for adrenergic receptors. The next logical step would be to validate these binding affinities with orthogonal functional assays that measure downstream signaling events, such as calcium mobilization (for Gq-coupled receptors) or cAMP inhibition (for Gi-coupled receptors). This integrated approach, combining direct binding data with functional readouts, is essential for a complete understanding of the compound's mechanism of action and its potential as a therapeutic agent.

References

  • 5-HT2A receptor - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • BMG LABTECH. (n.d.). Fluorescent ligand binding assays for GPCRs. Retrieved February 15, 2026, from [Link]

  • Detailed signal transduction pathways of serotonin-2A receptors.... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • α1-Adrenergic Receptor Subtypes | Circulation Research. (n.d.). American Heart Association Journals. Retrieved February 15, 2026, from [Link]

  • Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. (2021, February 9). American Journal of Physiology-Heart and Circulatory Physiology. Retrieved February 15, 2026, from [Link]

  • Alpha-1 adrenergic receptor - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Novel alpha1-adrenergic receptor signaling pathways: secreted factors and interactions with the extracellular matrix. (2006, July 15). PubMed. Retrieved February 15, 2026, from [Link]

  • The α1-adrenergic receptors: diversity of signaling networks and regulation. (2010, October 18). PMC. Retrieved February 15, 2026, from [Link]

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. (2023, December 15). Nature Communications. Retrieved February 15, 2026, from [Link]

  • Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. (2023, July 31). bioRxiv. Retrieved February 15, 2026, from [Link]

  • Identification of the subunit-binding site of alpha 2-adrenergic receptors using [3H]phenoxybenzamine. (1984, June 25). PubMed. Retrieved February 15, 2026, from [Link]

  • Alpha-2 adrenergic receptor - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Phenoxybenzamine treatment differentiates dopaminergic 3H-ligand binding sites in bovine caudate membranes. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites. (1983, October 14). PubMed. Retrieved February 15, 2026, from [Link]

  • Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. (2022, March 4). PMC. Retrieved February 15, 2026, from [Link]

  • Alpha 2 Adrenergic Receptor: Overview. (n.d.). Picmonic. Retrieved February 15, 2026, from [Link]

  • Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE. (n.d.). Pixorize. Retrieved February 15, 2026, from [Link]

  • α-Adrenergic Signaling. (n.d.). QIAGEN. Retrieved February 15, 2026, from [Link]

  • Affinity labeling of the DDT1 MF-2 cell alpha 1-adrenergic receptor with [3H]phenoxybenzamine. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Phenoxybenzamine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Specific Agents. (2017, September 19). BrainKart. Retrieved February 15, 2026, from [Link]

  • Phenoxybenzamine partially inhibits alpha 2-adrenoceptors without affecting their presynaptic function. (1986, January). PubMed. Retrieved February 15, 2026, from [Link]

  • Acute effects of phenoxybenzamine on alpha-adrenoceptor responses in vivo and in vitro: relation of in vivo pressor responses to the number of specific adrenoceptor binding sites. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Phenoxybenzamine. (2023, June 24). StatPearls - NCBI Bookshelf. Retrieved February 15, 2026, from [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.